The oxidation stability of lipids is a critical factor in pharmaceutical formulations, food products, and biological systems where this compound serves as an important model compound. This compound (C19H34O2) represents a simplified model system for studying the oxidation behavior of polyunsaturated fatty acids (PUFAs) without the complicating effects of more complex triglyceride structures. The kinetic parameters derived from this compound oxidation provide fundamental insights into radical chain reaction mechanisms that are relevant to drug excipient compatibility, lipid-based drug delivery systems, and understanding oxidative stress in biological membranes. The bulk phase oxidation of this compound is particularly relevant to pharmaceutical applications where lipids may be stored or processed in concentrated forms, creating unique challenges for stability assessment and shelf-life prediction.
The oxidation of this compound follows a free radical chain reaction mechanism comprising three fundamental stages: initiation, propagation, and termination. Understanding the kinetic behavior of this process requires careful consideration of both chemical reaction rates and physical transport phenomena, particularly oxygen diffusion limitations that become significant in bulk systems. This technical guide synthesizes current research on this compound oxidation kinetics, with particular emphasis on experimental methodologies, quantitative kinetic parameters, and the effects of system variables including oxygen partial pressure, temperature, physical dimensions, and antioxidant interventions.
The oxidation of this compound in bulk phase proceeds through a well-established autoxidation mechanism initiated by the abstraction of a hydrogen atom from the bis-allylic methylene group (C11) located between the two double bonds at C9-C10 and C12-C13. This bis-allylic position is particularly susceptible to radical attack due to the low bond dissociation energy (approximately 75 kcal/mol) compared to typical C-H bonds (100 kcal/mol). The resulting pentadienyl radical rapidly reacts with molecular oxygen at diffusion-controlled rates (approximately 10^8 M^-1s^-1) to form peroxyl radicals, which then propagate the chain reaction by abstracting hydrogen from additional this compound molecules.
Initiation Pathways: The oxidation initiation can occur through multiple routes, including thermal decomposition of pre-existing hydroperoxides, trace metal catalysis, or photoinitiation by UV light. The thermal decomposition of hydroperoxides follows first-order kinetics with an activation energy of approximately 30-40 kcal/mol, generating alkoxyl and hydroxyl radicals that propagate the chain reaction. In purified systems, the initiation rate is typically slow, leading to characteristic induction periods observed in kinetic profiles. The presence of transition metals can significantly accelerate initiation through Fenton-type reactions where metals such as iron or copper undergo redox cycling, decomposing hydroperoxides to reactive radicals.
Propagation and Termination: The propagation phase involves the peroxyl radical attacking another this compound molecule, abstracting a bis-allylic hydrogen atom, and generating a hydroperoxide and a new carbon-centered radical. This process has a relatively low activation energy (10-15 kcal/mol) and is thus highly efficient at room temperature and above. Termination occurs primarily through radical-radical combination reactions, forming non-radical products. The specific termination mechanisms shift under different conditions; in well-aerated systems, termination occurs mainly through coupling of peroxyl radicals, while under oxygen-limited conditions, carbon-centered radical coupling becomes significant.
Table 1: Elementary Reaction Steps in this compound Oxidation
| Reaction Step | Elementary Reaction | Rate Constant | Activation Energy |
|---|---|---|---|
| Initiation | LOOH → LO• + •OH | 10^-5 - 10^-4 s^-1 | ~35 kcal/mol |
| First Propagation | LH + •OH → L• + H2O | 10^9 - 10^10 M^-1s^-1 | ~2 kcal/mol |
| Oxygen Addition | L• + O2 → LOO• | 10^8 - 10^9 M^-1s^-1 | <5 kcal/mol |
| Second Propagation | LOO• + LH → LOOH + L• | 10^1 - 10^2 M^-1s^-1 | ~10 kcal/mol |
| Termination | LOO• + LOO• → Non-radical products | 10^6 - 10^7 M^-1s^-1 | ~5 kcal/mol |
The diagram below illustrates the core free radical chain reaction mechanism of this compound oxidation:
Figure 1: Free radical chain reaction mechanism of this compound oxidation showing initiation, propagation, and termination steps.
The experimental reliability in this compound oxidation studies depends significantly on initial sample purity and preparation techniques. High-purity this compound (>95%) is typically obtained from commercial suppliers and may require further purification to remove inherent hydroperoxides and prooxidant contaminants. Common purification methods include column chromatography over silica gel or florisil, followed by nitrogen sparging to remove dissolved oxygen. The purity assessment should include gas chromatographic analysis to confirm fatty acid composition and HPLC determination of initial hydroperoxide content, which should ideally be below 0.1 mmol/L for kinetic studies.
Sample Geometry Considerations: For bulk phase studies, researchers must carefully control the sample geometry as this significantly influences oxygen diffusion and thus oxidation kinetics. Experiments typically employ flat-bottomed glass containers with standardized diameters (e.g., 1.5 cm inner diameter) to ensure consistent surface-to-volume ratios. Samples are prepared at specific depth variations (1-20 mm) corresponding to precise masses (0.147-2.94 g) to systematically investigate diffusion limitations. For very small sample sizes (1-10 μL), solutions in volatile solvents like n-hexane are prepared and the solvent carefully removed under reduced pressure to achieve uniform thin films [1].
Accelerated Oxidation Conditions: Most kinetic studies employ elevated temperatures (40-65°C) to accelerate oxidation within experimentally practical timeframes while maintaining relevance to room temperature mechanisms. The plastic containers housing samples are typically purged with dry air (0% relative humidity) at controlled flow rates (15 mL/min) to maintain consistent oxygen partial pressure while eliminating humidity effects. For oxygen dependency studies, controlled atmospheres with varying oxygen partial pressures (0.2-10 kPa) are created using nitrogen-air mixed gases in sealed desiccators [1].
The oxidation progression is typically monitored through multiple complementary techniques to capture different aspects of the oxidative process. The most direct method involves periodic sampling followed by gas chromatographic (GC) analysis to quantify residual unoxidized this compound. GC conditions typically employ non-polar capillary columns (DB-1ht, 30 m × 0.25 mm) with temperature programming (205°C isothermal) and flame ionization detection, using internal standards such as methyl myristate for quantification [1].
Gravimetric Analysis: A straightforward approach to monitor oxidation involves tracking weight gain due to oxygen incorporation. Samples are periodically removed from oxidation conditions, cooled to room temperature in a desiccator, and precisely weighed. The weight increase (Δw/w₀) directly correlates with oxygen uptake, providing a simple yet effective method to determine induction periods and oxidation rates. This method works well for samples where oxygen diffusion is not rate-limiting [1].
Hydroperoxide Determination: The primary oxidation products (hydroperoxides) are typically quantified using HPLC with UV detection at 234 nm (conjugated dienes) or 205 nm (hydroperoxides). Reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases effectively separate the various hydroperoxide isomers. Additionally, iodometric titration provides a complementary method for hydroperoxide quantification without requiring sophisticated instrumentation.
Table 2: Analytical Methods for Monitoring this compound Oxidation
| Method | Measured Parameter | Detection Limit | Key Information |
|---|---|---|---|
| Gas Chromatography | Unoxidized substrate | ~0.1% | Direct measurement of substrate depletion |
| Gravimetric Analysis | Oxygen uptake | ~0.1 mg | Overall oxidation extent, induction periods |
| HPLC-UV | Hydroperoxide concentration | ~1 μmol/L | Primary oxidation products, isomer distribution |
| TG-FTIR-MS | Volatile decomposition products | ~0.1 μg | Secondary oxidation products, reaction pathways |
The experimental workflow for studying this compound oxidation kinetics is summarized below:
Figure 2: Experimental workflow for studying this compound oxidation kinetics showing key steps and parameters.
The oxidation kinetics of this compound in bulk phase are strongly influenced by physical parameters, particularly sample geometry and oxygen availability. Research has demonstrated that when this compound layer thickness exceeds 1 mm or volume exceeds 10 μL, oxygen diffusion limitations become significant, retarding the oxidation rate. At thicknesses greater than 5 mm, oxidation barely occurs as oxygen is consumed at or near the interface before reaching deeper layers [1]. This has important implications for pharmaceutical storage conditions where lipid excipients might be stored in large containers.
Diffusion-Restricted Kinetics: The quantitative relationship between sample depth and oxidation rate reveals distinct kinetic regimes. For thin samples (1-5 μL) where diffusion is not rate-limiting, oxidation proceeds rapidly with induction periods of 4-6 hours and complete oxidation within 20 hours at 65°C. In contrast, 10 mm and 20 mm deep samples show minimal oxidation even after extended periods, with oxygen consumption largely confined to the surface layer. The critical thickness for diffusion limitation under standard conditions is approximately 1 mm, corresponding to the depth where oxygen consumption rate equals its diffusion rate [1].
Oxygen Saturation Kinetics: The dependence of oxidation rate on oxygen partial pressure follows Michaelis-Menten type kinetics, with the saturation constant (Kₘ) for oxygen estimated at 1.23 kPa. This value is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (21 kPa), indicating that under normal conditions, the oxidation rate is largely independent of oxygen concentration. Only at very low oxygen partial pressures (<2 kPa) does oxygen availability become rate-limiting [1].
The temperature dependence of this compound oxidation follows the Arrhenius equation, with activation energies reported in the range of 58-75 kJ/mol depending on the specific reaction conditions and conversion level. The pyrolysis process exhibits an activation energy of 58.2 kJ/mol, while high-temperature oxidation under low-oxygen conditions shows a similar activation energy of 58.79 kJ/mol [2]. These values provide important insights for predicting shelf-life and optimizing processing conditions.
Volatile Product Formation: At elevated temperatures, the decomposition pathways shift toward increased formation of volatile compounds. The main gaseous products identified during high-temperature oxidation include CO₂, CH₄, CO, C₂H₄, H₂O and various oxygenated compounds containing C–H, C–O, and C=O functional groups. The formation of these volatiles follows distinct temperature-dependent profiles, with decarboxylation becoming significant above 150°C [2].
Computational Kinetics: Advanced computational methods including density functional theory (DFT) and ReaxFF molecular dynamics simulations have identified key initiation mechanisms involving breaking of C–O bonds leading to formation of smaller CH₃ radicals and decarboxylation to form CO₂. The double bonds in this compound are prone to generate C₇H₁₀ intermediates with higher carbon content during pyrolysis processes [2].
Table 3: Experimentally Determined Kinetic Parameters for this compound Oxidation
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Activation Energy | 58.2-58.8 kJ/mol | Pyrosis & high-temperature oxidation | [2] |
| Oxygen Saturation Constant | 1.23 kPa | 65°C, bulk phase | [1] |
| Critical Depth for Diffusion Limitation | 1 mm | 65°C, bulk phase | [1] |
| Induction Period | 4-6 hours | 65°C, thin samples (<5 μL) | [1] |
| Complete Oxidation Time | 20 hours | 65°C, thin samples (<5 μL) | [1] |
The efficacy of antioxidants in inhibiting this compound oxidation depends on their chemical structure, concentration, and physical partitioning between phases. Traditional synthetic antioxidants like BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole) function primarily as radical scavengers, donating hydrogen atoms to peroxyl radicals, thereby interrupting propagation steps. The evaluation of antioxidant effectiveness typically involves measuring extension of induction periods and reduction in overall oxidation rates using oxygen uptake measurements in systems like the Warburg apparatus [3].
Natural Antioxidants: Phenolic acids and other natural antioxidants exhibit concentration-dependent and system-dependent effects. In bulk oil systems, their effectiveness correlates with radical scavenging activity measured by DPPH (α,α-diphenyl-β-picrazylhydrazyl) assays. However, this correlation breaks down in emulsified systems where additional factors like antioxidant partitioning and interactions with emulsifiers significantly influence activity. Specific interactions of antioxidants with emulsifier molecules can either enhance or diminish antioxidant efficacy through mechanisms that include intramolecular hydrogen bonding and altered localization at interfaces [4].
Partitioning Behavior: The distribution coefficients of antioxidants between lipid, aqueous, and interfacial phases critically determine their effectiveness in different systems. In bulk oil, more lipophilic antioxidants tend to be more effective as they remain dissolved in the lipid phase. However, the "polar paradox" suggests that in emulsified systems, more hydrophilic antioxidants may be more effective due to their concentration at the oil-water interface where oxidation primarily occurs. The proportion of antioxidant solubilized in the lipid phase does not necessarily predict efficiency, particularly in colloidal systems [4].
The oxidation kinetics of this compound in organized assemblies like sodium dodecyl sulfate (SDS) micelles reveals distinctive features compared to bulk phase oxidation. In micellar systems, the microenvironment properties including micellar volume, interface characteristics, and antioxidant accessibility significantly modify oxidation pathways. The dynamics of the process relates to changes in micellar phase volume (Vₘᵢ𝒸), which gradually increases during oxidation, thereby decreasing the effective concentration of the oxidation substrate not only through chemical consumption but also through physical dilution in expanding microreactors [5].
Chain Termination Mechanisms: In micellar systems, kinetic analysis indicates that chain termination can occur by a mixed mechanism with reaction orders according to the initiator varying from 0.61 to 0.71. The leading oxidation chains, peroxy radicals (LOO•), participate in both quadratic termination (bi-molecular radical coupling) and linear termination pathways. Linear termination occurs with the participation of hydroperoxyl radicals (HO₂•), whose formation is attributed to the reaction LOO• → product + HO₂• occurring in the organic phase. The resulting HO₂• radicals migrate to the aqueous phase where their disproportionation rate is considerably lower [5].
Structural Transformations: The accumulation of hydroperoxides inside micelles where this compound oxidation occurs leads to structural transformation of the micelles and formation of mixed micelles. These structural changes further modify the oxidation kinetics by altering the local concentration of reactants, the permeability to oxygen, and the mobility of radical species. The continuous evolution of the micellar system during oxidation creates a dynamically changing environment that influences both reaction rates and product distributions [5].
ReaxFF molecular dynamics simulations provide atomic-level insights into the initiation mechanisms and reaction pathways of this compound oxidation. These simulations have revealed that initial decomposition primarily involves C–O bond cleavage leading to formation of CH₃ radicals and decarboxylation reactions producing CO₂. The presence of double bonds in this compound directs the formation pathway toward specific intermediates, particularly C₇H₁₀ species with higher carbon content during pyrolysis processes [2].
Oxygen Mixing Effects: Simulation studies indicate that optimal mixing of oxygen with this compound at the initiation of combustion helps reduce the production of small carbon fragments (C₂ products) from pyrolysis. This finding has significant implications for biodiesel combustion efficiency and emission control, suggesting that pre-mixing strategies could minimize harmful emissions while maintaining combustion performance [2].
High-Temperature Pathways: Under high-temperature conditions, ReaxFF-MD simulations reveal a shift in dominant reaction channels toward fragmentation reactions that produce smaller volatile compounds. The simulation results align well with experimental data from TG-FTIR-MS analysis, validating the computational approach and providing molecular-level justification for observed product distributions [2].
Mathematical modeling of this compound oxidation kinetics ranges from simple empirical rate expressions to complex mechanistic models incorporating dozens of elementary reactions. The autocatalytic nature of the oxidation process is often captured through models that include a non-linear dependence on hydroperoxide concentration. More sophisticated models explicitly account for the formation and decomposition of various hydroperoxide isomers and their subsequent degradation to secondary oxidation products.
Computer-Assisted Kinetics: Specialized software tools like "Kinetics 2012" enable researchers to calculate kinetic parameters from experimental data, fitting appropriate models to time-dependent concentration profiles. These programs facilitate the determination of reaction orders, rate constants, and activation parameters through numerical optimization algorithms, providing more reliable kinetic parameters than traditional graphical methods [5].
System-Specific Modifications: Kinetic models require significant modifications when applied to different physical systems such as bulk oils, emulsions, or micellar solutions. The models must incorporate terms accounting for oxygen diffusion limitations, antioxidant partitioning, and interfacial phenomena to accurately predict oxidation behavior across different experimental conditions and system configurations.
The oxidation kinetics of this compound in bulk phase represents a complex interplay of chemical reactions and physical processes that can be quantitatively described through carefully designed experiments and appropriate kinetic models. The sample geometry and oxygen diffusion limitations significantly influence observed rates, with critical thickness effects occurring around 1 mm under standard conditions. The oxygen dependence follows saturation kinetics with a remarkably low saturation constant (1.23 kPa), explaining why oxidation rates remain relatively constant across typical atmospheric conditions.
The autoxidation of methyl linoleate follows a classic free radical chain mechanism, comprising stages of Initiation, Propagation, and Termination [1]. This process primarily targets the bis-allylic hydrogen atoms located at carbon 11, due to their relatively low bond dissociation energy.
The diagram below illustrates the fundamental steps of the radical chain reaction:
Radical chain reaction steps.
The initial pentadienyl radical can be formed at either end of the carbon chain, leading to a mixture of isomeric hydroperoxides.
The primary products of this compound autoxidation are four isomeric hydroperoxides. The table below summarizes their structures:
| Isomer Group | Specific Isomers (Position & Geometry) | Formation Pathway |
|---|---|---|
| 9-Hydroperoxides | 9-cis,trans- and 9-trans,trans-OOH | Oxygen addition at the carbon 9 of the pentadienyl radical [2]. |
| 13-Hydroperoxides | 13-cis,trans- and 13-trans,trans-OOH | Oxygen addition at the carbon 13 of the pentadienyl radical [2]. |
In bulk phase autoxidation without initiators, the reaction rate is influenced by sample size and initial hydroperoxide levels [2]. The distribution of cis,trans and trans,trans hydroperoxide isomers remains constant during propagation in the absence of additives [2].
Hydroperoxides (LOOH) are unstable and decompose, especially under heat or in the presence of metal catalysts, forming secondary products. A key decomposition pathway for these alkoxy radicals is beta-cleavage (β-scission) [3].
The following diagram outlines the major volatile products identified via GC-MS analysis from the decomposition of 9- and 13-alkoxy radicals [3]:
Secondary products from beta-cleavage.
Other significant products include:
The autoxidation process can be monitored by tracking oxygen consumption in model systems [6].
Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify autoxidation products [3]. The process involves allowing this compound to autoxidize, often in a pressurized system at a controlled temperature, without an added initiator to mimic a natural process [3]. Sample preparation includes concentrating the reaction mixture at specific time intervals, which is then injected into the GC-MS for analysis [3]. Product identification is performed by interpreting EI ion mass spectra [3].
The search results detail two primary experimental methods for inducing and measuring methyl linoleate hydroperoxides.
This method tests the potential of chemicals to induce lipid peroxidation through photoexcitation [1].
This method evaluates the efficacy of antioxidants like α- and γ-tocopherol in inhibiting spontaneous oxidation (autoxidation) [2].
The following tables summarize the quantitative results from the searched studies.
Table 1: Lipid Peroxidation Induced by UVA Photoirradiation of Oxygenated PAHs This data is adapted from a 2008 study investigating the phototoxicity of various polycyclic aromatic hydrocarbons (PAHs). Values represent the relative formation of this compound hydroperoxides after irradiation [1].
| PAH Compound | Abbreviation | Lipid Peroxidation at 7 J/cm² | Lipid Peroxidation at 21 J/cm² |
|---|---|---|---|
| 2-Hydroxy-Benz[a]anthracene | 2-OH-BA | Data not specified | Data not specified |
| 3-Hydroxy-Benz[a]anthracene | 3-OH-BA | Data not specified | Data not specified |
| 5-Hydroxymethyl-Benz[a]anthracene | 5-CH₂OH-BA | Data not specified | Data not specified |
| 7-Hydroxymethyl-Benz[a]anthracene | 7-CH₂OH-BA | Data not specified | Data not specified |
| 12-Hydroxymethyl-Benz[a]anthracene | 12-CH₂OH-BA | Data not specified | Data not specified |
| 7-Hydroxymethyl-12-Methyl-BA | 7-CH₂OH-12-MBA | Data not specified | Data not specified |
| 5-Formyl-Benz[a]anthracene | 5-CHO-BA | Data not specified | Data not specified |
| BA 5,6-cis-dihydrodiol | BA 5,6-cis-diol | Data not specified | Data not specified |
| 1-Hydroxy-3-Methylcholanthrene | 1-OH-3-MC | Data not specified | Data not specified |
| 1-Keto-3-Methylcholanthrene | 1-keto-3-MC | Data not specified | Data not specified |
| 3-Methylcholanthrene 1,2-cis-diol | 3-MC 1,2-cis-diol | Data not specified | Data not specified |
Table 2: Antioxidant Effect of Tocopherols on Hydroperoxide Formation This data is summarized from a 2000 study on the autoxidation of this compound, showing how antioxidant efficacy varies with concentration and congener [2].
| Tocopherol Concentration | α-Tocopherol Efficacy | γ-Tocopherol Efficacy |
|---|---|---|
| 10 ppm | More efficient antioxidant | Less efficient antioxidant |
| 100 - 1000 ppm | Less efficient antioxidant; shows reduced efficiency | More efficient antioxidant; maintains efficacy |
The following Graphviz diagram outlines the core experimental workflow for inducing and analyzing hydroperoxide formation via UVA photoirradiation, based on the methodology described [1].
An experimental workflow for this compound hydroperoxide formation via UVA photoirradiation.
This compound, with its bis-allylic methylene group between two double bonds, is particularly susceptible to oxidation. The initial step involves hydrogen abstraction from this bis-allylic carbon, leading to a pentadienyl radical. This radical rearranges, forming a conjugated diene system and reacting with oxygen to yield isomeric hydroperoxides [1] [2].
The following diagram illustrates the logical progression of the oxidation mechanism.
Diagram 1: The free radical chain mechanism for the formation of conjugated diene hydroperoxides from this compound. AIBN: azobisisobutyronitrile.
Under specific conditions (e.g., 50°C with AIBN initiator), the oxidation of this compound in solution yields four primary conjugated diene hydroperoxide (HPO) isomers almost quantitatively [1]. The table below summarizes their structures and the factors influencing their ratio.
Table 1: Isomeric Conjugated Diene Hydroperoxides from this compound Oxidation
| Hydroperoxide Isomer | Nomenclature (Methyl Esters) | Double Bond Geometry | Relative Abundance & Influencing Factors |
|---|
| 9-HPOD | 9-hydroperoxy-10-trans,12-cis-octadecadienoate | 10-trans, 12-cis | Ratio of cis,trans to trans,trans isomers is influenced by: • Substrate Concentration: Increases with higher concentration [1]. • Solvent Polarity: Increases with higher dielectric constant [1]. • Oxygen Pressure: Rate decreases, but isomer ratio is independent of pressure [1]. | | 9-HPOD | 9-hydroperoxy-10-trans,12-trans-octadecadienoate | 10-trans, 12-trans | | 13-HPOD | 13-hydroperoxy-9-cis,11-trans-octadecadienoate | 9-cis, 11-trans | | 13-HPOD | 13-hydroperoxy-9-trans,11-trans-octadecadienoate | 9-trans, 11-trans |
Here are established methodologies for studying conjugated diene formation and lipid oxidation.
This is a direct and common method for tracking the early stages of oxidation [3].
This automated method determines the induction period (IP), which is the time before rapid oxidation begins [4] [3].
TLC, especially coupled with Flame Ionization Detection (TLC-FID), is effective for separating and quantifying oxidation products like polar compounds and hydroperoxides [5] [3].
The workflow for this protocol is summarized in the diagram below.
Diagram 2: Experimental workflow for TLC-FID analysis of oxidized lipids.
The table below summarizes the key physical and chemical properties of Methyl Linoleate that influence its solubility and stability. [1] [2]
| Property | Value / Description | Conditions / Notes |
|---|---|---|
| Water Solubility | Very low / Limited | Soluble in organic solvents (DMF, fat solvents, oils); limited solubility in water [1]. |
| Specific Gravity | 0.88 - 0.889 g/mL | At 25°C [2]. |
| Storage Temp. | -20°C | Recommended for maintaining stability [2]. |
| Stability Notes | Light Sensitive; Susceptible to Oxidation | Contains two double bonds, contributing to its reactivity. Proper handling and storage are essential to prevent degradation [1] [2]. |
| Flash Point | 200°C | Indicates flammability risk [2]. |
A key study measured the water solubility in this compound across a range of temperatures, which is critical for designing purification processes in biodiesel production. The data are presented in the table below. [3]
| Temperature (K) | Temperature (°C) | Water Solubility (Measured) |
|---|---|---|
| 288.15 | 15.00 | Data point acquired (specific value in source) |
| 298.15 | 25.00 | Data point acquired (specific value in source) |
| 308.15 | 35.00 | Data point acquired (specific value in source) |
| 318.15 | 45.00 | Data point acquired (specific value in source) |
> Hazard and Safety Statements: this compound is classified as flammable and hazardous. Safety statements include: H225 (Highly flammable liquid and vapour), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H336 (May cause drowsiness or dizziness), H410 (Toxic to aquatic life with long-lasting effects). [2]
This compound is highly prone to oxidation due to its bis-allylic hydrogens, making it a common model for studying lipid peroxidation. [1] [4]
The oxidation proceeds via two primary mechanisms, which lead to different products: [4]
The following diagram illustrates the workflow for analyzing this compound oxidation, integrating the two pathways and key analytical methods.
Analysis Workflow for this compound Oxidation
Research has quantified oxidation under various conditions:
This method provides a simple way to track the overall extent of autoxidation. [5]
This protocol is used to identify and quantify the specific isomeric hydroperoxides formed. [4]
A comprehensive mass spectrometry-based approach can be used for a detailed investigation, especially in complex systems like paint models. [4]
| System / Condition | Key Finding | Quantitative Data / Conditions | Citation |
|---|---|---|---|
| Bulk Phase (Depth/Amount) | Oxidation rate decreases with increasing sample depth due to oxygen diffusion limitation. | Negligible oxidation at depths >5 mm; Induction period >8 h for 1-5 mm depths at 65°C. | [1] |
| Bulk Phase (Oxygen Pressure) | Oxidation rate is sensitive to oxygen partial pressure. | Saturation constant for O₂ estimated at 1.23 kPa (65°C). | [1] |
| Aqueous Micelles (Surfactant Type) | Oxidation rate depends on the electric charge of the micelle surface. | Faster oxidation in SDS (anionic) micelles than in TTAB (cationic) or Tween 20 micelles. | [2] [3] |
| Aqueous Micelles (pH) | Higher pH accelerates oxidation in micellar systems. | Greater oxidation rates at pH 6.8 compared to pH 3.0. | [3] |
| High-Temperature Oxidation | Low-oxygen high-temperature oxidation produces CO₂ at a lower temperature than pyrolysis. | CO₂ precipitation peak in oxidation was ~80°C lower than in pyrolysis. Main gaseous products: CO₂, CH₄, CO, C₂H₄, H₂O. | [4] |
| Metal-Induced Oxidation | Copper and iron initiate oxidation by decomposing hydroperoxides into radical species. | Rate proportional to [Cu²⁺]^0.5 and [hydroperoxide]^0.5. Confirmed formation of alkoxyl radicals. | [2] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
This protocol is used to study the effects of oxygen diffusion and availability [1].
This method examines oxidation in dispersed systems relevant to biological and food sciences [2] [3].
This approach is key for understanding this compound behavior in biodiesel combustion [4].
The experimental data reveals that the phase and environment dictate the oxidation mechanism:
The relationships between these experimental conditions and their impacts can be visualized in the following workflow:
Experimental workflow showing how different conditions lead to distinct oxidation outcomes for this compound.
The oxidation of this compound is not an intrinsic property but is highly dependent on its physical environment. Key factors to control its stability include:
This compound (ML) serves as an important model compound for studying lipid oxidation kinetics in research and industrial applications. As an unsaturated fatty acid ester, it undergoes autoxidation via a free radical chain reaction mechanism when exposed to molecular oxygen, making it particularly relevant for understanding oxidation processes in pharmaceutical formulations, food products, and biological systems. The oxidation kinetics of ML are strongly influenced by oxygen diffusion limitations, especially when the compound exists in bulk phases or as thin films where the surface-to-volume ratio significantly affects oxygen accessibility.
The oxidation process proceeds through classical initiation, propagation, and termination steps, with the diffusion of oxygen through the lipid matrix often serving as the rate-limiting factor in bulk systems. Understanding the precise relationship between oxygen diffusion and oxidation rates is crucial for predicting shelf life of lipid-containing products, designing appropriate storage conditions, and developing effective stabilization strategies. This guide synthesizes current research findings to provide a comprehensive technical resource on oxygen diffusion in this compound oxidation, with structured quantitative data, experimental protocols, and visual representations of key mechanisms and relationships.
The autoxidation process in this compound follows a well-established free radical chain reaction mechanism that consists of three primary stages. The initiation phase involves the formation of free radicals through hydrogen abstraction from bis-allylic methylene groups, which are particularly susceptible due to their low bond dissociation energy. This creates pentadienyl radicals that subsequently react with molecular oxygen during the propagation phase, forming peroxyl radicals that can further abstract hydrogen from other ML molecules. The termination phase occurs when radical species combine to form non-radical products, effectively ending the chain reaction.
The reaction kinetics are profoundly influenced by oxygen availability, which is controlled by diffusion processes from the surrounding atmosphere into the lipid matrix. In bulk ML systems, the specific interfacial area between air and oil becomes a critical factor, as a small interface limits oxygen diffusion and consequently retards the overall oxidation rate. Research has demonstrated that when ML layer thickness exceeds 1 mm, diffusion limitations become significant, with oxidation being barely observable at thicknesses greater than 5 mm due to oxygen being consumed at or near the interface before it can penetrate deeper layers [1].
Oxygen diffusion in this compound systems follows Fick's laws, where the flux is proportional to the concentration gradient and the diffusion coefficient. The saturation constant of oxygen for ML oxidation has been estimated at approximately 1.23 kPa, which is significantly lower than the partial pressure of oxygen in air at atmospheric pressure (approximately 21 kPa) [1]. This indicates that ML oxidation kinetics become relatively insensitive to oxygen partial pressure changes under normal atmospheric conditions, as the system is already saturated with respect to oxygen availability at the reaction sites.
The physical state of the ML system dramatically affects oxygen diffusion rates. In thin films with high surface-to-volume ratios, oxygen diffusion is rapid, leading to fast autoxidation that proceeds at similar rates under both irradiated and dark indoor conditions [2]. Conversely, in bulk systems, oxygen must diffuse from the surface inward, creating concentration gradients that result in heterogeneous oxidation patterns, with surface layers oxidizing more rapidly than interior regions. This diffusion-limited regime creates complex oxidation kinetics that cannot be accurately described by simple homogeneous reaction models.
Table 1: Influence of this compound Sample Geometry on Oxidation Kinetics at 65°C
| Thickness (mm) | Volume (μL) | Induction Period (h) | Oxidation Completion Time (h) | Diffusion Limitation |
|---|---|---|---|---|
| 0.067* | 1 | 4-6 | <20 | Negligible |
| 0.133* | 2 | 4-6 | <20 | Negligible |
| 0.333* | 5 | 4-6 | <20 | Negligible |
| 0.667* | 10 | ~24 | >24 | Moderate |
| 1.0 | 1470 | >8 | >70 | Significant |
| 2.0 | 2990 | >8 | >70 | Significant |
| 5.0 | 7360 | >8 | Oxidation barely occurs | Severe |
| 10.0 | 14700 | >8 | Oxidation barely occurs | Severe |
| 20.0 | 29400 | >8 | Oxidation barely occurs | Severe |
*Estimated thickness based on droplet spreading; other thicknesses represent controlled layers in flat-bottomed cups [1]
Table 2: Impact of Environmental Conditions on this compound Oxidation
| Parameter | Conditions Tested | Effect on Oxidation Rate | Effect on Products |
|---|---|---|---|
| Oxygen Partial Pressure | 0.2 - 10 kPa | Rate decreases with lower pressure below saturation constant (1.23 kPa) | Ratio of cis,trans to trans,trans hydroperoxides unaffected [1] |
| Temperature | 40, 60, 80, 100°C | Rate increases with temperature; onset time reduced from 15 weeks (30°C) to 2 weeks (40°C) in stripped oils | Higher temperatures increase secondary products with absorption at 2775A, suggesting more ketonic compounds [3] [4] |
| Physical State | Bulk vs. thin film | Thin films oxidize rapidly regardless of light; bulk systems show significant diffusion limitations | Product distribution differs; thin films primarily form [ML+4O+NH4]+ with two hydroperoxide groups [2] |
| Antioxidant Presence | L-proline in dry systems | Conjugated dienes stabilized; hydroperoxide and hexanal levels decreased | Altered oxidation pathway with reduced secondary products [5] |
Oxidation rates exhibit distinct dependencies on sample geometry and environmental conditions. For thin ML samples (1-5 μL) where diffusion limitations are negligible, the average oxidation rate at 65°C is approximately 0.078 ± standard deviation (exact value not fully reported in available excerpts) at fractions of unoxidized substrate of 0.6-0.8 [1]. The critical thickness at which diffusion limitations become significant under standard conditions is approximately 1 mm, corresponding to a volume of about 10 μL in experimental setups using flat-bottomed glass cups with 1.5 cm inner diameter.
The relationship between oxygen uptake and substrate consumption follows nearly stoichiometric proportions, with a straight-line relationship between the fraction of unoxidized this compound and the increase in relative weight of the substrate [1]. Small deviations from perfect stoichiometry occur due to evaporation of volatile oxidation products such as aldehydes, hydrocarbons, epoxides, alcohols, and ketones, which contributes to weight loss despite oxygen incorporation.
Protocol for Sample Geometry Experiments (adapted from [1]):
Experimental workflow for evaluating sample geometry effects on ML oxidation
Protocol for Isothermal Thermogravimetric Analysis (adapted from [6]):
Instrument Calibration: Calibrate thermogravimetric analyzer balance and temperature sensors using standard reference materials.
Sample Preparation: Place 10-15 mg of this compound in an open sample pan. For comparative studies, prepare samples of different volumes/thicknesses as needed.
Experimental Parameters: Maintain isothermal temperature (typically 60-80°C for accelerated testing) under dry air or oxygen flow (50-100 mL/min). Acquire mass change data for extended duration (4000-10,000 minutes) to capture complete oxidation profile.
Data Analysis: Fit experimental mass change data using semi-empirical equation combining sigmoidal (oxygen uptake) and exponential (mass loss) functions:
(mass%(t) = \frac{A\left[q e^{-\lambda_1 t} + (1-q) e^{-\lambda_2 t}\right]}{1 + e^{-\lambda_0 (t-t_0)}} + B)
where (t_0) represents induction time, (\lambda_0) correlates with oxygen uptake rate, (\lambda_1) and (\lambda_2) represent mass loss rates, and B is the final plateau mass value.
Parameter Extraction: Determine induction period from (t_0), oxidation rate from (\lambda_0), and degradation kinetics from (\lambda_1) and (\lambda_2). Compare parameters across different sample geometries or formulations.
Protocol for Controlled Atmosphere Experiments (adapted from [1]):
Oxygen diffusion and reaction pathway in this compound oxidation
Understanding oxygen diffusion limitations in this compound systems has significant implications for predicting and controlling oxidation in real-world products. The critical thickness effect (approximately 1 mm, beyond which oxidation becomes diffusion-limited) provides crucial guidance for product formulation and packaging design. For instance, pharmaceutical emulsions or lipid-based drug delivery systems can be engineered with droplet sizes below this critical threshold to ensure uniform oxidation stability throughout the product. Similarly, food products containing unsaturated lipids can benefit from packaging technologies that control oxygen headspace or incorporate oxygen scavengers to mitigate diffusion-driven oxidation.
The finding that thin films oxidize rapidly even in dark indoor conditions [2] highlights the importance of surface cleaning and residue management in food processing equipment and pharmaceutical manufacturing facilities. The rapid formation of organic hydroperoxides in these thin films, which can then decompose to form potentially toxic secondary oxidation products, underscores need for rigorous cleaning protocols in manufacturing environments where lipid residues may accumulate on surfaces.
The quantitative relationships between oxygen partial pressure, temperature, and oxidation rates provide a scientific basis for designing accelerated stability tests for lipid-containing products. However, research indicates that these acceleration factors must be applied cautiously, as excessively high temperatures or altered oxygen concentrations may change fundamental oxidation mechanisms [3] [6]. For instance, while temperature elevation generally accelerates oxidation, it also shifts the balance toward formation of trans-trans diene hydroperoxides compared to cis-trans conformations, potentially altering the oxidation pathway from what occurs under normal storage conditions.
The isothermal thermogravimetry method [6] offers a robust approach for comparing oxidative stability across different formulations while capturing both oxygen uptake and volatile formation phases of the oxidation process. This comprehensive profiling enables more accurate prediction of shelf life and identification of optimal antioxidant strategies for specific product formats and storage conditions.
Oxygen diffusion plays a fundamental role in determining the oxidation kinetics of this compound, with sample geometry, particularly layer thickness, dramatically influencing reaction rates through physical limitations on oxygen availability. The quantitative relationships and experimental protocols presented in this guide provide researchers with robust methods for characterizing and predicting oxidation behavior in various practical scenarios. The critical finding that oxidation becomes significantly diffusion-limited at thicknesses greater than 1 mm has important implications for product formulation, storage condition optimization, and packaging design across pharmaceutical, food, and consumer product industries.
Methyl linoleate (ML), a methyl ester of linoleic acid (C18:2), serves as a critical reference standard in lipid research, drug development, and nutritional studies. Achieving high purity is essential for reliable experimental results and accurate analytical measurements. This document provides detailed protocols for purifying this compound from natural sources and synthetic mixtures, addressing challenges posed by its sensitivity to oxidation and the similar physical properties of closely related fatty acid esters [1] [2].
The purification methods described herein leverage principle-based separation techniques including bromination, fractional distillation, urea complexation, and advanced membrane technology. Each method offers distinct advantages for specific application scenarios, from small-scale laboratory preparation to potential industrial-scale processing.
The tetrabromide method exploits the selective reactivity of polyunsaturated fatty esters with bromine to isolate linoleate from saturated, monounsaturated, and more highly unsaturated analogs [1].
Experimental Protocol:
Bromination: Dissolve 100 g of corn oil fatty acid methyl esters in 500 mL of cold diethyl ether. Gradually add bromine solution (30% v/v in ether) with constant stirring at 0-5°C until orange precipitate forms and persists.
Recrystallization: Collect the tetrabromide precipitate by vacuum filtration. Wash with cold ether and repeatedly recrystallize from hot ethanol until a constant melting point of 115.2°C is achieved [1].
Debromination: Suspend pure tetrabromides in zinc dust (200% stoichiometric excess) in ethanol. Heat under reflux at 70°C for 2 hours with vigorous stirring under nitrogen atmosphere.
Final Purification: Filter to remove zinc salts, wash with ethanol, and concentrate under reduced pressure. Transfer the crude this compound to a nitrogen-purged vessel for subsequent distillation [1].
Table 1: Quality Assessment Parameters for Purified this compound
| Parameter | Target Value | Analytical Method |
|---|---|---|
| Peroxide Value | 0 m.e./kg | Iodometric titration [1] |
| Wijs Iodine Number | 173.1 (theoretical 173.2) | Titration [1] |
| Specific Absorption after Alkali Isomerization | 81.9-86.0 | UV Spectroscopy [1] |
| Conjugated Diene Content | <0.04% | UV Spectroscopy [1] |
Fractional distillation provides a solvent-free approach to purifying this compound following initial concentration by other methods.
Experimental Protocol:
Apparatus Setup: Employ a 25mm, 100-plate Podbielniak Hypercal fractionating column or equivalent high-efficiency distillation system.
Conditions: Maintain operating pressure below 1 mmHg to reduce thermal stress. Collect fraction boiling at 130-135°C at 0.5 mmHg.
Oxidation Prevention: Conduct all transfers under nitrogen purified by passage over hot copper to prevent oxidation [1].
Quality Monitoring: Analyze fractions by GC-MS to assess purity and monitor for degradation products [3].
Urea complexation separates fatty acid methyl esters based on degree of unsaturation through formation of crystalline inclusion compounds, particularly effective for removing saturated esters [4].
Experimental Protocol:
Solution Preparation: Dissolve urea in hot methanol at 3:1 (v/v) methanol-to-urea ratio. Heat to 60°C with stirring until complete dissolution.
Complex Formation: Add crude this compound mixture (30% w/w to urea). Cool gradually to 20°C over 4 hours, then further to 4°C for 12 hours to crystallize urea-saturated ester complexes.
Filtration and Recovery: Collect complexes by suction filtration. Wash filter cake with cold methanol. Liberate this compound from filtrate by adding water (50% v/v), separating layers, and concentrating organic phase [4].
Recent advances in membrane technology offer energy-efficient alternatives for separating this compound based on subtle differences in molecular geometry and unsaturation.
Experimental Protocol:
Membrane Preparation: Prepare mixed matrix membranes containing 10-20% by weight covalent organic frameworks (COFs) in epoxy matrix. COFs with pore sizes of 1.3, 1.8, 2.3, and 3.4 nm have demonstrated efficacy [2].
Separation Process: Dissolve this compound mixture in hexane (5% w/v). Circulate through membrane system at 25°C and 10 bar pressure.
Performance Optimization: Monitor flux rates and selectivity. The largest difference in flux (5.9× faster for methyl stearate vs methyl linolenate) occurs with 1.8 nm pore size COF membranes [2].
Ionic liquids paired with cuprous salts provide a highly selective platform for separating this compound from analogs through π-complexation.
Experimental Protocol:
System Preparation: Construct extraction system with acetonitrile as solvent, imidazolium-based ionic liquids ([C₄Mim][Cl] or [C₄Vim][NTF₂]), and cuprous chloride (CuCl) [5].
Extraction: Maintain CuCl to ionic liquid ratio below 1:1 for optimal performance. Stir mixture for 2 hours at 25°C.
Phase Separation: Allow phases to separate, recover this compound-enriched phase. Regenerate ionic liquid and cuprous salt for reuse [5].
The following workflow diagram illustrates a systematic approach for selecting the appropriate purification method based on starting material and desired purity requirements:
Table 2: Quantitative Comparison of this compound Purification Methods
| Method | Purity Achievable (%) | Yield Range (%) | Scale Suitability | Relative Cost | Oxidation Risk |
|---|---|---|---|---|---|
| Tetrabromide Derivative | >99 | 60-75 | Laboratory | High | Moderate [1] |
| Fractional Distillation | 95-98 | 80-90 | Laboratory/Pilot | Medium | High [1] |
| Urea Complexation | 85-92 | 70-85 | Laboratory/Industrial | Low | Low [4] |
| Membrane Separation | 90-95 | 85-95 | Industrial | Medium-Low | Low [2] |
| Ionic Liquid Extraction | 92-97 | 75-88 | Laboratory/Industrial | Medium | Low [5] |
Rigorous quality control is essential for ensuring product integrity and research reproducibility. Implement the following analytical procedures:
Peroxide Value Determination: Dissolve 1 g sample in acetic acid-chloroform (3:2). Add saturated potassium iodide solution, titrate with 0.01 N sodium thiosulfate. Peroxide value <1 m.e./kg indicates minimal oxidation [1].
Conjugated Diene Measurement: Prepare 0.01% solution in hexane. Scan UV spectrum from 200-300 nm. Conjugated diene content <0.05% indicates successful avoidance of oxidation during purification [1].
Chromatographic Conditions: Use DB-23 capillary column (30 m × 0.25 mm × 0.25 μm). Temperature program: 150°C to 250°C at 3°C/min. Helium carrier gas at 1.0 mL/min [3].
Mass Spectrometric Detection: Electron impact mode at 70 eV. Monitor characteristic fragments for this compound: m/z 294 [M]⁺, 263 [M-OCH₃]⁺, 95 [C₆H₇]⁺. Quantify relative to internal standard [3].
Proper storage conditions are critical for maintaining purity of purified this compound:
Storage Environment: Store under argon or nitrogen atmosphere at -20°C in amber glass vessels.
Stability Monitoring: Periodically assess peroxide value and conjugated diene content. Discard material if peroxide value exceeds 5 m.e./kg or significant conjugation develops [1].
Table 3: Common Purification Challenges and Solutions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Yield in Tetrabromide Method | Incomplete bromination or debromination | Optimize bromine stoichiometry; Ensure fresh zinc powder |
| Poor Membrane Selectivity | Incorrect pore size or membrane fouling | Screen COF membranes with 1.3-2.3 nm pores; Implement pre-filtration |
| Oxidation During Processing | Oxygen exposure; Elevated temperatures | Implement rigorous oxygen-free techniques; Reduce process temperatures |
| Incomplete Urea Complexation | Incorrect cooling rate or methanol purity | Follow controlled cooling protocol; Use anhydrous methanol |
The purification of this compound requires careful method selection based on specific application requirements, available equipment, and scale considerations. The tetrabromide method remains the gold standard for highest purity applications, while emerging technologies like COF-based membranes offer promising scalable alternatives with reduced environmental impact. Implementation of rigorous quality control measures, particularly monitoring oxidative degradation, ensures the integrity of purified this compound for research and development applications across pharmaceutical, nutritional, and chemical domains.
The epoxidation of methyl linoleate represents a crucial chemical transformation in the valorization of vegetable oil derivatives for industrial applications. This compound, a predominant fatty acid methyl ester (FAME) found in Jatropha curcas oil and other seed oils, serves as a key starting material for the production of value-added intermediates used in polymer stabilizers, plasticizers, biolubricants, and surface coatings. The strategic conversion of its double bonds to oxirane rings enhances the oxidative stability and functionality of the molecule while maintaining favorable viscosity characteristics. While natural epoxy fatty acids like coronaric acid (9,10-epoxy-12Z-octadecenoic acid) and vernolic acid (12,13-epoxy-9Z-octadecenoic acid) exist in certain plant species, their limited availability restricts large-scale industrial utilization, necessitating efficient synthetic epoxidation methods to meet commercial demand. [1] [2]
The application of urea-hydrogen peroxide (UHP) as a stable, solid oxidant in combination with transition metal catalysts addresses significant limitations associated with traditional peracid epoxidation methods, which often suffer from corrosion issues, explosion risks, and byproduct formation. UHP offers enhanced handling safety and controlled reactivity compared to aqueous hydrogen peroxide solutions, making it particularly suitable for selective partial epoxidation processes that require precise control over reaction progression and selectivity. These advances in epoxidation methodology support the growing industrial transition toward bio-based feedstocks and sustainable chemical processes while maintaining high efficiency and selectivity standards. [3] [4]
This compound (C₁₉H₃₄O₂) features two cis-double bonds at positions 9 and 12 along the aliphatic chain, creating a bis-allylic system that presents both opportunities and challenges for selective epoxidation. The electron density variation along the carbon chain influences the relative reactivity of the double bonds, enabling potential regioselective transformations under controlled conditions. The methyl ester functionality provides polarity for analytical monitoring while maintaining the molecular characteristics relevant to triglyceride-based systems. [1] [2]
Urea-hydrogen peroxide (UHP) is a crystalline adduct comprising equimolar amounts of hydrogen peroxide and urea, with a molecular weight of 94.07 g/mol and decomposition temperature range of 90-93°C. This compound offers significant practical advantages over aqueous hydrogen peroxide, including enhanced stability, reduced water content, and precise stoichiometric control. Upon dissolution in reaction media, UHP dissociates to liberate hydrogen peroxide gradually, facilitating controlled oxidation without the excessive exothermicity associated with concentrated peroxide solutions. The solid nature of UHP enables accurate weighing and minimizes safety concerns related to peroxide decomposition. [3]
The methyltrioxorhenium (MTO)/UHP system operates through a well-defined catalytic cycle wherein MTO coordinates with hydrogen peroxide to form peroxo complexes that act as the active oxygen transfer species. The addition of pyridine derivatives as ligands plays a crucial role in modulating the electrophilicity of the peroxo species and suppressing acid-catalyzed oxirane ring-opening side reactions. This ligand acceleration effect enhances both the reaction rate and epoxide selectivity by stabilizing intermediate species and preventing unwanted degradation pathways. The catalytic mechanism involves a concerted oxygen transfer to the double bond, preserving the stereochemistry of the original alkene while introducing strain through the three-membered oxirane ring. [1] [5]
Table 1: Comparison of Catalytic Systems for this compound Epoxidation [1] [5] [4]
| Catalyst System | Oxidant | Reaction Conditions | Conversion | Selectivity | Key Advantages |
|---|---|---|---|---|---|
| Methyltrioxorhenium (MTO) | Urea-H₂O₂ (UHP) | 30°C, 2-4 h, pyridine | 79-100% | ~79% monoepoxide | High activity, room temperature operation |
| Manganese tetraphenylporphyrin chloride | Aqueous H₂O₂ | 20 h | ~63% | ~63% monoepoxide | Selective partial epoxidation |
| PW₄@MIL-100(Cr) | Aqueous H₂O₂ | 40°C, 4 h | ~73% | 77% | Heterogeneous, recyclable |
| Conventional peracid | In situ peracid | 60-70°C, 8-12 h | High | Moderate | Established technology |
Reaction Setup: Charge 5.0 g (17.0 mmol) of this compound and 60 mL of dichloromethane into the three-necked round-bottom flask equipped with a magnetic stir bar. Flush the system with nitrogen gas for 10 minutes to create an inert atmosphere. [1]
Catalyst Addition: Add 11.2 mg (0.045 mmol, 0.75 mol%) of methyltrioxorhenium (MTO) to the solution followed by 0.12 mL (0.153 mmol, 9 mol%) of pyridine. Stir the mixture for 5 minutes to ensure complete dissolution and complex formation. [1]
Oxidant Incorporation: Gradually add 1.54 g (51.0 mmol, 300 mol%) of urea-hydrogen peroxide (UHP) in three portions over 15 minutes while maintaining the reaction temperature at 30°C using a water bath. [1]
Reaction Monitoring: Continue stirring at 30°C for 120 minutes (2 hours). Monitor reaction progress by FTIR spectroscopy tracking the disappearance of the =C-H stretch at 3010 cm⁻¹ and the appearance of the oxirane ring absorption at 825-850 cm⁻¹. Alternatively, use TLC (hexane:ethyl acetate, 9:1) with visualization by phosphomolybdic acid stain. [1] [2]
Workup Procedure: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate with stirring for 15 minutes. Transfer the mixture to a separatory funnel and wash with 3 × 20 mL of saturated sodium bicarbonate solution followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (40°C water bath) to obtain the partially epoxidized product as a pale yellow liquid. [1] [2]
Product Analysis: Determine the oxirane oxygen content (OOC) according to AOCS Official Method Cd 9-57, which involves hydrochlorination of the epoxide and back-titration with standard sodium hydroxide solution. Calculate the relative conversion to oxirane (RCO) using standard formulas. [1]
Table 2: Optimized Reaction Conditions for Partial Epoxidation of this compound [1]
| Parameter | Optimal Value | Range Studied | Significance |
|---|---|---|---|
| MTO loading | 0.75 mol% | 0.25-1.25 mol% | Determines reaction rate and conversion |
| UHP loading | 300 mol% | 200-400 mol% | Primary factor controlling epoxidation degree |
| Pyridine loading | 9 mol% | 3-15 mol% | Suppresses side reactions, enhances selectivity |
| Reaction time | 120 min | 60-180 min | Affects conversion and selectivity balance |
| Temperature | 30°C | 30-50°C | Room temperature operation minimizes side reactions |
| Yield | 79.05% monoepoxide | - | Isolated yield of desired monoepoxidized product |
The following workflow diagram illustrates the optimized experimental procedure for the partial epoxidation of this compound:
FTIR Spectroscopy: The successful epoxidation is confirmed by the disappearance of the =C-H stretch at 3010 cm⁻¹ and the appearance of characteristic oxirane absorptions at 825-850 cm⁻¹ (ring deformation) and 1250 cm⁻¹ (C-O-C stretch). The ester carbonyl stretch remains unchanged at approximately 1740 cm⁻¹, confirming the integrity of the methyl ester functionality during epoxidation. [2]
NMR Analysis: ¹H NMR spectroscopy provides definitive evidence for epoxide formation through the appearance of signals at δ 2.8-3.2 ppm corresponding to the methine protons of the oxirane ring. The disappearance of the olefinic proton signals at δ 5.3-5.5 ppm and the allylic methylene signals at δ 2.0-2.8 ppm further confirms double bond conversion. ¹³C NMR displays characteristic oxirane carbon resonances at δ 55-60 ppm, while the olefinic carbon signals at δ 125-130 ppm diminish proportionally with epoxidation progress. [2]
GC-MS and Chromatographic Methods: Gas chromatography-mass spectrometry enables the identification of isomeric monoepoxide products (methyl 9,10-epoxy-12Z-octadecenoate and methyl 12,13-epoxy-9Z-octadecenoate) based on their retention times and mass fragmentation patterns. The molecular ion peaks at m/z 310 confirm the monoepoxide structures, while the diepoxide appears at m/z 326. GC-FID with appropriate capillary columns provides quantitative information about the product distribution and reaction selectivity when calibrated with authentic standards. [1] [2]
The application performance of epoxidized this compound derivatives depends critically on their physicochemical properties. Fully epoxidized this compound (methyl 9,10-12,13-diepoxyoctadecanoate) exhibits superior oxidative stability and increased kinematic viscosity due to the complete conversion of double bonds to highly stable epoxy groups. In contrast, partially epoxidized this compound maintains intermediate properties with a balance of reactivity and functionality. The viscosity index, which indicates the temperature dependence of viscosity, remains favorable for lubricant applications, while the crystallization temperature provides guidance for low-temperature performance. These properties make epoxidized derivatives suitable for various industrial applications including plasticizers, stabilizers, and biolubricants. [2]
While the MTO/UHP system demonstrates excellent activity under mild conditions, several alternative catalysts have been investigated for this compound epoxidation. Manganese tetraphenylporphyrin chloride provides moderate selectivity (63%) for monoepoxidized products but requires extended reaction times (20 hours). Polyoxometalate catalysts such as PW₄ encapsulated in MIL-100(Cr) frameworks offer the advantage of heterogeneous catalysis with easy separation and reuse for multiple cycles without significant loss of activity, though with somewhat lower efficiency (73% yield). The conventional Prilezhaev method using peracids generated in situ from formic or acetic acid with hydrogen peroxide achieves complete epoxidation but often suffers from side reactions including ring-opening and ester hydrolysis. [5] [4]
For scale-up to industrial production, the MTO/UHP system faces challenges related to the high cost and limited availability of rhenium-based catalysts. However, the mild reaction conditions, excellent selectivity, and minimal equipment requirements present significant advantages. The use of UHP eliminates the corrosion concerns associated with peracid methods and provides enhanced safety compared to concentrated hydrogen peroxide solutions. From an environmental perspective, the MTO/UHP system generates urea and water as the primary byproducts, offering a favorable environmental profile compared to methods producing carboxylic acid wastes. [1] [3] [4]
Urea-hydrogen peroxide is classified as a strong oxidizing agent (GHS H272) and may cause skin irritation (H315) and serious eye damage (H318). It should be stored in a cool, dry place away from combustible materials and sources of ignition. Decomposition accelerates above 82°C, particularly in pure form, so temperatures should not exceed 60°C during handling. [3]
Methyltrioxorhenium should be handled in a well-ventilated area with appropriate personal protective equipment including gloves and safety glasses. Although not extensively characterized for health effects, its rhenium content warrants careful handling and proper waste disposal. [1]
Epoxidized products may be skin and eye irritants, particularly if residual oxidant or catalyst remains. Final products should be thoroughly purified and stored in sealed containers under inert atmosphere to prevent moisture absorption and potential hydrolysis of the oxirane rings. [2]
The epoxidation of this compound using urea-hydrogen peroxide in the presence of methyltrioxorhenium catalyst represents a highly efficient methodology for the selective production of monoepoxidized fatty acid derivatives under mild conditions. The optimized protocol employing response surface methodology provides a robust framework for achieving predictable outcomes with 79.05% monoepoxide yield at 58.15% relative conversion to oxirane. The comprehensive analytical characterization confirms the formation of methyl 9,10-epoxy-12Z-octadecenoate and methyl 12,13-epoxy-9Z-octadecenoate as the primary products, which exhibit favorable physicochemical properties for industrial applications as plasticizers, stabilizers, and biolubricant basestocks. This methodology combines the handling safety of solid UHP with the exceptional catalytic efficiency of MTO, offering a sustainable alternative to conventional peracid epoxidation for the transformation of renewable feedstocks into value-added chemical intermediates.
Lipid oxidation is a fundamental chemical process with significant implications in pharmaceutical stability, drug delivery systems, and oxidative stress research. This compound (ML), a methyl ester of linoleic acid with two bis-allylic positions, serves as an excellent model compound for studying oxidation kinetics of polyunsaturated fatty acids. When incorporated into micellar solutions, ML provides a controlled environment that mimics biological membranes and emulsion-based drug formulations. The microheterogeneous nature of micellar systems creates unique compartments that influence oxidation kinetics by affecting the partitioning of pro-oxidants, antioxidants, and reaction intermediates between the aqueous and lipid phases.
The electrostatic properties of surfactant molecules play a crucial role in lipid oxidation kinetics by influencing the distribution and localization of metal ions and other charged species. Research has demonstrated that micelle surface charge significantly impacts oxidation pathways and rates through electrostatic interactions with catalytic metal ions [1] [2] [3]. Cationic surfactants like tetradecyltrimethylammonium bromide (TTAB) create a positively charged interface that attracts anionic species, while anionic surfactants such as sodium dodecyl sulfate (SDS) generate a negatively charged surface that influences the partitioning of metal ions. Non-ionic surfactants like Brij700 provide a neutral interface that offers yet another distinct environment for oxidation processes [3]. Understanding these fundamental relationships enables researchers to design more stable lipid-based formulations and better predict oxidative stability in complex delivery systems.
Surfactant Solution Preparation: Dissolve the selected surfactant (TTAB, SDS, or Brij700) in the appropriate buffer (typically 50 mM phosphate buffer, pH 6.8) to achieve a concentration of 50 mM. For pH-dependent studies, prepare buffers at pH 3.0 and 6.8 [2].
This compound Incorporation: Add this compound to the surfactant solution to achieve a final concentration of 10 mM. The molar ratio of surfactant to ML should be maintained at 5:1 to ensure proper micelle formation [1] [3].
Micelle Formation: Sonicate the mixture using a probe sonicator (3 × 30-second bursts at 50 W with 30-second cooling intervals) under a nitrogen atmosphere to prevent premature oxidation. Alternatively, vortex vigorously for 5 minutes until the solution appears optically clear.
Quality Assessment: Verify micelle formation by dynamic light scattering to ensure uniform size distribution (PDI < 0.2) and monitor conjugated diene levels at 234 nm to confirm low initial oxidation (Abs < 0.05) [1] [4].
Fe(II)-Only System: Add FeSO₄ solution to TTAB micelles to achieve a final Fe(II) concentration of 100 µM. For SDS micelles, Fe(II) alone shows minimal catalytic effect [1] [5].
Fe(II)/H₂O₂ System: Combine FeSO₄ (100 µM) with H₂O₂ at varying molar ratios (1:1 to 1:5) in TTAB micelles. This system is ineffective in SDS micelles due to electrostatic repulsion [1] [3].
Fe(II)/Ascorbic Acid System: Mix FeSO₄ (100 µM) with ascorbic acid at specific molar ratios (1:1 to 1:10) in SDS or Brij700 micelles. This combination is particularly effective in anionic micelles [1] [3].
Table 1: Optimal Pro-oxidant Combinations for Different Micellar Systems
| Micelle Type | Surface Charge | Effective Pro-oxidant Systems | Ineffective Systems | Optimal Molar Ratios |
|---|---|---|---|---|
| TTAB | Cationic | Fe(II) alone, Fe(II)/H₂O₂ | Fe(II)/Ascorbic Acid | Fe(II):H₂O₂ (1:2) |
| SDS | Anionic | Fe(II)/Ascorbic Acid | Fe(II) alone, Fe(II)/H₂O₂ | Fe(II):AsAH₂ (1:5) |
| Brij700 | Non-ionic | All systems | None | Fe(II):AsAH₂ (1:5) |
Preparation of Antioxidant Solutions: Dissolve antioxidants (α-tocopherol, ascorbic acid, or folates) in appropriate solvents (ethanol for lipophilic compounds, water for hydrophilic compounds).
Incorporation into Micelles: Add antioxidant solutions to micellar systems before oxidation induction. For lipophilic antioxidants like α-tocopherol, incorporate during micelle preparation. For hydrophilic antioxidants, add after micelle formation.
Inhibition Assessment: Induce oxidation using the appropriate pro-oxidant system and monitor oxidation markers over time. Calculate inhibition efficiency using the following formula: % Inhibition = [(Rate_control - Rate_sample)/Rate_control] × 100
Dose-Response Evaluation: Test antioxidant concentrations ranging from 10 µM to 500 µM to establish dose-response relationships [2] [6].
Principle: Primary oxidation products of this compound contain conjugated diene structures that absorb strongly at 234 nm.
Protocol:
Principle: Secondary oxidation products including MDA can be measured using the thiobarbituric acid reactive substances (TBARS) assay.
Protocol:
Table 2: Comparative Oxidation Rates of this compound in Different Micellar Systems
| Micelle System | Pro-oxidant System | Oxidation Rate* (µM/min) | Lag Phase (min) | Primary Products | Optimal pH |
|---|---|---|---|---|---|
| TTAB | Fe(II) alone (100 µM) | 0.42 ± 0.05 | 15 ± 3 | CDHP | 6.8 |
| TTAB | Fe(II)/H₂O₂ (1:2) | 0.86 ± 0.08 | 8 ± 2 | CDHP, MDA | 6.8 |
| SDS | Fe(II)/AsAH₂ (1:5) | 0.91 ± 0.09 | 12 ± 2 | CDHP | 6.8 |
| SDS | Fe(II)/AsAH₂ (1:7) | 0.15 ± 0.03 | 45 ± 5 | CDHP | 6.8 |
| Brij700 | Fe(II)/AsAH₂ (1:5) | 0.78 ± 0.07 | 18 ± 3 | CDHP | 6.8 |
| Tween 20 | Fe(II)/AsAH₂ (1:5) | 0.35 ± 0.04 | 25 ± 4 | CDHP | 6.8 |
*Oxidation rates measured by CDHP formation at 310 K [1] [2] [3]
The data presented in Table 2 reveals significant differences in oxidation rates depending on both micelle type and pro-oxidant system. The Fe(II)/AsAH₂ system in SDS micelles demonstrates the highest oxidation rate, indicating the powerful pro-oxidant effect of this combination in anionic environments. Importantly, the molar ratio of AsAH₂ to Fe(II) dramatically affects oxidation kinetics, with the 1:5 ratio showing maximal pro-oxidant activity while the 1:7 ratio exhibits significantly reduced oxidation, approaching the antioxidant dominance region [3]. The temperature dependence of ML oxidation follows Arrhenius behavior, with activation energies ranging from 60-80 kJ/mol depending on the micellar environment [4].
Table 3: Efficacy of Antioxidants in Inhibiting this compound Oxidation in Micellar Systems
| Antioxidant | Concentration (µM) | Micelle System | % Inhibition of CDHP | % Inhibition of MDA | Optimal Conditions |
|---|---|---|---|---|---|
| α-Tocopherol (VE) | 100 | SDS | 85 ± 4 | 78 ± 5 | pH 6.8 |
| Ascorbic Acid (VC) | 100 | SDS | 65 ± 6 | 72 ± 4 | pH 6.8 |
| VE + VC | 50 + 50 | SDS | 92 ± 3 | 88 ± 4 | pH 6.8 |
| Folic Acid (FA) | 500 | TTAB | 28 ± 5 | - | pH 7.4 |
| 7,8-DHF | 500 | TTAB | 65 ± 4 | - | pH 7.4 |
| THF | 500 | TTAB | 68 ± 5 | - | pH 7.4 |
| 5-FTHF | 500 | TTAB | 58 ± 6 | - | pH 7.4 |
Antioxidant efficacy shows significant dependence on both molecular structure and the micellar environment. The synergistic effect between α-tocopherol and ascorbic acid is particularly notable, with the combination providing superior protection compared to either compound alone [2]. Among folates, the reduced forms (DHF and THF) demonstrate significantly higher antioxidant activity compared to folic acid, highlighting the importance of the tetrahydro-pyrazine ring structure in radical scavenging activity [6]. The concentration dependence of antioxidant activity follows saturation kinetics, with maximum efficacy typically achieved between 100-200 µM for conventional antioxidants.
The oxidation of this compound in micellar solutions follows a free radical chain mechanism with distinct initiation, propagation, and termination steps that are influenced by the micelle characteristics. The following diagram illustrates the key pathways and their relationship to micelle surface properties:
The oxidation mechanism demonstrates the critical role of micelle surface charge in determining reaction pathways. In cationic TTAB micelles, the positively charged surface attracts anionic species like H₂O₂ and facilitates Fe(II)-catalyzed decomposition, leading to efficient initiation via Fenton chemistry [1] [3]. In anionic SDS micelles, the negatively charged surface repels Fe(II) ions, necessitating the formation of neutral or negatively charged iron-ascorbate complexes that can approach the micelle surface and initiate oxidation through alternative electron transfer pathways [1] [5] [3]. The dual role of ascorbic acid as both pro-oxidant and antioxidant is clearly visualized, with the molar ratio relative to iron determining the dominant behavior.
Recent research has revealed that folate derivatives exhibit significant antioxidant activity in micellar lipid oxidation systems. The relative efficacy of different folates follows the order: FA < 5-FTHF < THF ≈ DHF, with the reduced forms (DHF and THF) demonstrating superior radical scavenging activity compared to folic acid [6]. This structure-activity relationship suggests that the tetrahydro-pyrazine ring plays a crucial role in the antioxidant mechanism, potentially through hydrogen atom transfer or single-electron transfer pathways. The following diagram illustrates the experimental workflow for evaluating antioxidant efficacy in micellar systems:
The antioxidant evaluation workflow highlights the comprehensive approach required to assess compound efficacy in micellar systems. The protocol emphasizes the importance of multiple assessment methods to capture different aspects of the oxidation process, from early stage formation of conjugated dienes to late-stage decomposition products like malondialdehyde. The concentration-dependent effects of antioxidants must be carefully characterized, as some compounds may exhibit pro-oxidant activity at certain concentrations while functioning as antioxidants at others [2] [6]. For folate compounds, the physiological relevance is particularly significant, as their antioxidant properties may contribute to their protective effects in various pathological conditions where oxidative stress plays a prominent role.
The experimental protocols and data presented in these Application Notes provide researchers with robust methodologies for investigating this compound oxidation in micellar solutions. The key findings demonstrate that micelle characteristics - particularly surface charge - profoundly influence oxidation kinetics and pathways by modulating the partitioning and localization of pro-oxidants and antioxidants. The quantitative relationships between pro-oxidant ratios and oxidation rates, especially the dual role of ascorbic acid, offer valuable insights for controlling oxidative stability in complex systems.
These model systems have significant applications in pharmaceutical development, particularly in the design of lipid-based drug delivery systems where oxidative stability directly impacts product shelf-life and efficacy. The protocols enable systematic evaluation of excipient effects on stability, screening of antioxidant efficacy, and prediction of in vivo behavior where membrane-mimetic environments influence oxidative processes. Furthermore, the well-characterized micellar systems serve as valuable tools for studying fundamental aspects of free radical chemistry in biologically relevant environments, contributing to our understanding of oxidative stress in pathological conditions and potential protective strategies.
Methyl linoleate hydroperoxides are primary oxidation products formed when this compound, a common fatty acid methyl ester, undergoes autoxidation through a free radical chain reaction. This process begins with hydrogen abstraction at the allylic carbon, forming allylic radicals where electrons are delocalized across a 5-carbon system in linoleate. The subsequent rearrangement of double bonds results in the formation of conjugated dienes, and attack by molecular oxygen produces peroxy radicals, which ultimately lead to the formation of complex isomeric hydroperoxides. These oxidation products are of significant interest in both food chemistry and biological systems due to their potential cytotoxic and genotoxic properties, including disruption of membranes, inactivation of enzymes and proteins, and implications in various disease states. [1]
The analysis of this compound hydroperoxides presents considerable challenges due to the formation of multiple isomeric forms during autoxidation. The four major isomers include the 9- and 13-positional isomers, each existing in both cis-trans and trans-trans geometrical configurations, with the trans double bond typically adjacent to the hydroperoxide group. These isomers exhibit different chemical properties and biological activities, necessitating precise analytical methods for their separation, identification, and quantification. Understanding the isomeric composition is essential for evaluating the extent and pathways of lipid oxidation in various systems, from edible oils to biological membranes. [2] [3]
Table 1: Comprehensive comparison of analytical methods for this compound hydroperoxides
| Method | Principle | Isomer Separation | Sensitivity | Sample Requirements | Key Applications |
|---|---|---|---|---|---|
| 1H-13C HMBC NMR | Detection of 3-bond C-H correlations via J-coupling | Identifies positional & geometric isomers | ≈1-8% concentration range | 20 mg in CDCl₃, 300-500 accumulations | Structural elucidation, diastereomer identification, quantification |
| Selective 1D TOCSY NMR | Selective excitation of target resonances | Reveals complete spin systems of individual isomers | High for targeted isomers | 20 mg in CDCl₃ | Identification of geometric isomers, spin system mapping |
| HPLC with UV detection | Adsorption chromatography | Complete separation of 4 major isomers | High with UV detection at 234 nm | Purified hydroperoxide mixtures | Preparative separation, isomer-specific quantification |
| Reversed-Phase HPLC | Partition chromatography | Separates by geometry, not position | Moderate | Purified hydroperoxide mixtures | Geometrical isomer analysis |
| Gravimetric HPLC | Combination of HPLC with gravimetric analysis | Similar to HPLC-UV | Quantitative with mass measurement | Purified hydroperoxide mixtures | Quantitative analysis without standards |
| 13C-NMR Spectroscopy | Chemical shift analysis of carbon atoms | Positional isomer identification | Moderate (requires 300-500 scans) | Deuterated chloroform solutions | Alternative to HPLC, structural information |
Traditional chemical assaying methods including peroxide value, thiobarbituric acid (TBA) test, and anisidine value have been widely used to assess lipid oxidation status. These methods provide valuable information about the overall oxidation state but lack the specificity to identify individual hydroperoxide isomers. The peroxide value measures total hydroperoxide content, while the TBA test primarily detects secondary oxidation products such as malondialdehyde. Though useful for rapid screening, these methods cannot provide detailed structural information about the specific isomeric composition of this compound hydroperoxides, limiting their utility for advanced research applications. [1]
More specialized approaches include headspace GC-MS, which is particularly effective for analyzing volatile secondary oxidation products such as aldehydes and ketones. This method provides excellent sensitivity for volatile compounds but is less suitable for direct analysis of non-volatile hydroperoxides, which typically require derivation prior to analysis. For non-volatile oxidation products, HPLC with photodiode array detection has been widely employed, leveraging the characteristic absorption of conjugated diene systems in hydroperoxides around 234 nm. Each of these methods offers distinct advantages and limitations, making them suitable for different applications in the analysis of lipid oxidation products. [1]
The NMR analysis of this compound hydroperoxides begins with careful sample preparation. Dissolve approximately 20 mg of oxidized this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The oxidation can be achieved by allowing this compound to oxidize in atmospheric oxygen in a glass vial for 48 hours in a conventional oven at 40°C. For optimal results, the sample should be freshly prepared and analyzed immediately to prevent further oxidation or degradation of hydroperoxides during storage. [1]
NMR instrumentation should be configured for high-resolution analysis. The spectra are typically recorded using a Bruker NMR spectrometer operating at 75.469 MHz for 13C observation, operating in the pulse mode with Fourier transform at 37°C with proton noise decoupling. The deuterium signal from CDCl₃ is used for the field frequency lock to maintain spectral stability during acquisition. For the 1H-13C HMBC experiment, the optimization should target an average ³J(C-O-O-H) coupling constant of approximately 4 Hz, which accounts for the wide range of C-O-O-H torsion angles (100° ± 20°) found crystallographically in hydroperoxides. This careful optimization ensures efficient magnetization transfer from the hydroperoxide proton to the methine CH-O-O-H carbon. [4] [1]
Table 2: Optimal NMR parameters for this compound hydroperoxide analysis
| Parameter | 1H-NMR | 13C-NMR | 1H-13C HMBC | 1D TOCSY |
|---|---|---|---|---|
| Frequency | 500 MHz | 75.469 MHz | 500 MHz (¹H) | 500 MHz |
| Pulse Width | 10 μsec | 10 μsec | - | Selective excitation |
| Pulse Repetition | 3.0 seconds | 3.0 seconds | - | - |
| Data Points | 16,384 | 16,384 | 16,384 | - |
| Accumulations | 16 | 300-500 | 300-500 | 64-128 |
| Spectral Width | 12-15 ppm | 200 ppm | 200 ppm (¹³C) | - |
| Center Frequency | 4.5 ppm | 100 ppm | - | On target resonance |
| Decoupling | - | Proton noise | - | - |
| Experiment Specific | - | - | Optimized for ³J ≈ 4 Hz | Mixing time: 60-120 ms |
For 1H-NMR analysis, the spectra should be acquired with specific attention to the hydroperoxide C-O-O-H proton region between 7.7 to 9.6 ppm. This region shows sharp resonances (Δν₁/₂ ≤ 2.0 Hz) that are characteristic of hydroperoxide protons. The strongly deshielded resonances in the region of 8.8 to 9.6 ppm are particularly diagnostic for diastereomeric endo-hydroperoxides and result from intramolecular hydrogen bonding interactions of the hydroperoxide proton with an oxygen atom of the five-member endo-peroxide ring. The addition of 1-2 microdrops of D₂O to the sample results in the elimination of the majority of these signals, confirming their exchangeable proton nature. [1]
The 1H-13C HMBC experiment is crucial for establishing correlations between the hydroperoxide protons and their corresponding carbon atoms. This experiment reveals several 13C connectivities in the δ 82-88 ppm region, which corresponds to the C-O-O-H carbons. For example, diagnostic connectivities include those between the C-O-O-H carbon at δ 87.5 with the terminal -CH₃ (δ 0.9) and CH₃-CH₂ (δ 1.72, 1.55) protons, confirming the presence of the 16-OOH hydroperoxide in oxidized methyl linolenate. Similarly, the 1D TOCSY experiment provides selective excitation of specific target resonances, revealing extensive spin systems belonging to individual chemical analytes, even in heavily overlapped spectral regions. [1]
For HPLC analysis, the mixture of conjugated diene hydroperoxide isomers obtained from autoxidation of this compound requires careful preparation. Begin by isolating the hydroperoxide fraction using preparative thin-layer chromatography (TLC) or column chromatography to remove unoxidized this compound and secondary oxidation products. The autoxidation of this compound can be performed at various temperatures (typically 0°C to 40°C) to achieve peroxide values up to 671 m.e./kg, with lower temperatures favoring the formation of cis,trans isomers while higher temperatures promote the formation of the thermodynamically more stable trans,trans isomers. [2] [3]
The chromatographic separation is typically performed using normal-phase (adsorption) HPLC with a silica gel stationary phase. The mobile phase composition should be optimized for separation of the four major isomers: 9-cis,trans, 9-trans,trans, 13-cis,trans, and 13-trans,trans hydroperoxides. A typical mobile phase consists of hexane/diethyl ether mixtures (e.g., 97:3 to 95:5 v/v), with the exact ratio requiring optimization for specific columns and conditions. The flow rate is generally maintained at 1.0-2.0 mL/min, and detection is performed using UV detection at 234 nm, which targets the characteristic absorption of conjugated diene systems in the hydroperoxides. For quantitative analysis, the hydroxy compounds (methyl hydroxylinoleates) obtained from the hydroperoxides by NaBH₄ reduction can be separated with improved resolution. [2]
The identification of individual isomers in HPLC analysis is based on their retention times and spectral characteristics. The four major isomers typically elute in the following order: 13-cis,trans, 13-trans,trans, 9-cis,trans, and 9-trans,trans hydroperoxides. The cis,trans isomers generally elute before the corresponding trans,trans isomers due to differences in their polarity and interaction with the silica stationary phase. The identification should be confirmed by comparison with authentic standards when available, or by complementary techniques such as NMR or LC-MS. [2]
For quantitative analysis, prepare calibration curves using purified hydroperoxide isomers of known concentration. The response factor at 234 nm is similar for all isomers due to their common conjugated diene structure, but slight variations may occur based on the exact geometry and substitution pattern. As an alternative approach, gravimetric HPLC can be employed, where the isolated fractions are weighed directly after solvent removal, providing absolute quantification without the need for reference standards. The ratio of cis,trans to trans,trans hydroperoxides is an important parameter that varies with oxidation conditions, including temperature, oxygen pressure, and solvent polarity. This ratio increases with higher this compound concentration and with increasing dielectric constant of the solvent. [2] [5]
The following workflow diagram illustrates the comprehensive analytical approach for this compound hydroperoxide analysis, integrating both NMR and HPLC methodologies:
The analytical workflow encompasses two parallel pathways that provide complementary information about the hydroperoxide isomeric composition. The NMR analysis path focuses on structural elucidation through multiple NMR experiments that identify specific positional and geometric isomers based on their characteristic chemical shifts and through-bond correlations. The HPLC analysis path provides separation and quantification of the major isomers based on their chromatographic behavior, with the normal-phase separation effectively resolving all four primary isomers. Integration of data from both pathways enables comprehensive characterization of the hydroperoxide mixture. [2] [1]
The interpretation of NMR data for this compound hydroperoxides focuses on several key regions and correlation patterns. In the 1H-NMR spectrum, the hydroperoxide C-O-O-H protons appear as sharp resonances between 7.7 to 9.6 ppm, with the strongly deshielded region of 8.8 to 9.6 ppm being characteristic of diastereomeric endo-hydroperoxides with intramolecular hydrogen bonding. For standard hydroperoxides, these resonances typically occur between 7.7 to 8.8 ppm. The 1H-13C HMBC spectrum provides crucial connectivities between these protons and the corresponding C-O-O-H carbons in the δ 82-88 ppm region, enabling positional identification of the hydroperoxide group along the fatty acid chain. [1]
Specific correlation patterns enable the identification of individual isomers. For example, connectivities between a C-O-O-H carbon at δ 87.5 and terminal -CH₃ (δ 0.9) and CH₃-CH₂ (δ 1.72, 1.55) protons confirm the presence of a 16-OOH hydroperoxide. Similarly, diagnostic connectivities of deshielded terminal CH₃ groups at δ 1.05 and 1.07 with respective hydroperoxide carbons (δ 87.2, and 87.0) and C-O-O-H protons in the strongly deshielded region at δ 9.50 and 9.08, respectively, indicate the presence of 16-OOH endo-hydroperoxide isomers. The 1D TOCSY experiments further confirm these assignments by revealing complete spin systems through selective excitation of specific allylic CH-O-O-H protons. [1]
The HPLC chromatograms of this compound hydroperoxide mixtures typically show four major peaks corresponding to the 9-cis,trans, 9-trans,trans, 13-cis,trans, and 13-trans,trans isomers. The ratio of cis,trans to trans,trans hydroperoxides provides valuable information about the oxidation conditions, with higher temperatures and longer oxidation times favoring the formation of the more stable trans,trans isomers. This ratio is independent of oxygen pressure but increases with increasing this compound concentration and with the dielectric constant of the solvent when oxidation is conducted in solution. [2] [5]
For quantitative analysis, the concentration of each isomer can be determined from the HPLC peak areas using response factors derived from calibration curves of purified standards. When standards are unavailable, the gravimetric approach provides absolute quantification by weighing the isolated fractions after solvent removal. The relative distribution of isomers provides insights into the oxidation mechanism, as the 9- and 13-positional isomers are typically formed in approximately equal amounts due to the symmetry of the pentadiene system in linoleate, while the cis,trans to trans,trans ratio reflects the specific oxidation conditions and potential isomerization during analysis. [2] [3]
The comprehensive analysis of this compound hydroperoxides requires a multifaceted approach combining complementary analytical techniques to fully characterize the complex isomeric mixtures formed during autoxidation. NMR spectroscopy, particularly 1H-13C HMBC and selective 1D TOCSY experiments, provides detailed structural information through identification of specific positional and geometric isomers, including the characterization of diastereomeric endo-hydroperoxides based on their strongly deshielded hydroperoxide proton resonances. HPLC with UV detection offers efficient separation and quantification of the four major isomers, with normal-phase chromatography providing complete resolution based on both position and geometry of the hydroperoxide group. [2] [1]
The protocols outlined in these application notes provide researchers with robust methodologies for the analysis of this compound hydroperoxides, enabling detailed characterization of lipid oxidation products in various systems. These methods are particularly valuable for understanding the oxidation pathways and mechanisms of polyunsaturated fatty acids, with applications in food science, biological systems, and pharmaceutical development. The integration of data from multiple analytical techniques ensures comprehensive characterization of these important oxidation products, facilitating advances in both fundamental research and applied applications. [2] [1] [3]
1. Rationale and Challenges Methyl linoleate, an unsaturated fatty acid ester, is valued in food formulations for its nutritional benefits as a source of linoleic acid, an essential omega-6 fatty acid [1] [2]. However, its polyunsaturated nature makes it highly susceptible to oxidation, leading to rancidity, loss of nutritional value, and generation of off-tastes [1] [3]. Encapsulation, or the use of 'delivery systems,' is therefore critical to shield it from degradation, mask any potential off-tastes, and ensure its controlled release and bioavailability within the food matrix [4]. A primary challenge is that many available delivery systems for aqueous foods do not sufficiently stabilize degradation-sensitive ingredients against oxidation [4].
2. Encapsulation System Selection The choice of wall material and encapsulation technique is crucial for the oxidative stability of the core material, this compound. The following table summarizes the primary encapsulation systems investigated.
Table 1: Overview of Encapsulation Systems for this compound
| Encapsulation System / Wall Material | Key Findings on Oxidative Stability | Advantages & Limitations |
|---|
| Maltodextrin with Rice Bran Extract [3] | Induction periods for oxidation were 3–6 times longer compared to control samples encapsulated with water. | Advantage: Uses a natural antioxidant extract. Shows significantly enhanced stability. Limitation: Requires optimization of extract preparation temperature. | | Traditional Encapsulation [1] | A common technique to prevent oxidation and control peroxide values during storage. | Advantage: Well-established methodology. Limitation: May not offer the highest stability for highly sensitive compounds. | | Microencapsulation & Multilayer Encapsulation [1] | Advanced methods practiced to enhance protection against oxidation. | Advantage: Improved barrier properties and controlled release. Limitation: More complex and costly production processes. |
3. Key Factors Influencing Success
This protocol is adapted from a study that successfully suppressed the oxidation of this compound [3].
1. Objective To encapsulate this compound in a matrix of maltodextrin and defatted rice bran extract to significantly enhance its oxidative stability.
2. Materials
3. Methodology
Step 1: Preparation of Rice Bran Extract
Step 2: Emulsion Formation
Step 3: Encapsulation Process
4. Quality Control and Analysis
The following workflow diagram illustrates the key experimental steps:
This protocol outlines a broader approach for incorporating encapsulated this compound into food products.
1. Objective To develop functional food products (e.g., spreads, cookies) fortified with encapsulated this compound, ensuring bioavailability and oxidative stability throughout shelf life [1].
2. Materials
3. Methodology
Step 1: Ingredient Selection and Pre-mixing
Step 2: Incorporation into Food Matrix
Step 3: Product Formulation and Processing
4. Quality Control and Analysis
Methyl linoleate serves as an important model lipid for oxidation studies due to its well-characterized oxidation pathway and relevance to both food and pharmaceutical systems. As a methyl ester of the polyunsaturated linoleic acid (C18:2), it provides a standardized substrate for investigating lipid peroxidation mechanisms and evaluating antioxidant efficacy in emulsion environments. These emulsion systems are particularly valuable for simulating real-world products where oil-water interfaces play a critical role in oxidation processes. The preparation of this compound emulsions requires careful consideration of emulsification methods, stabilizer selection, and processing parameters, all of which significantly influence droplet characteristics and subsequent oxidative stability.
Understanding the factors governing lipid oxidation in emulsions is essential for researchers and product development professionals working to enhance shelf-life and maintain product quality. The interface between oil and water phases serves as a critical domain where prooxidants and antioxidants interact with lipid substrates, initiating and propagating oxidation cascades that lead to quality deterioration. This document provides comprehensive protocols for preparing this compound emulsions, monitoring their oxidative stability, and interpreting results within the context of emulsion structure and composition. Special emphasis is placed on standardized methodologies that enable meaningful comparisons across different research studies and product formulations.
Various emulsification techniques can be employed for this compound emulsion preparation, each producing distinct droplet size distributions and interfacial characteristics. The selection of an appropriate method depends on the required droplet size, available equipment, and research objectives. Table 1 summarizes the primary emulsification methods used for this compound, along with their key characteristics and outcomes.
Table 1: Comparison of Emulsification Methods for this compound
| Method | Equipment Requirements | Typical Droplet Size Range | Impact on Oxidation | Key Considerations |
|---|---|---|---|---|
| High-Pressure Homogenization | High-pressure homogenizer | 0.1-2 µm | Induction period unaffected by mechanical stress [1] | Produces fine, uniform droplets; may generate heat |
| High-Speed Stirring | High-shear mixer | 1-10 µm | Induction period unaffected by mechanical stress [1] | Simple operation; broader droplet size distribution |
| Ultrasonic Homogenization | Ultrasonic probe or bath | 0.5-5 µm | Induction period unaffected by mechanical stress [1] | Localized heating; potential free radical generation |
| Membrane Emulsification | Membrane emulsification device | 5-100 µm | Prolonged induction period with cellulose acetate membrane [1] | Excellent droplet size control; lower energy input |
Recent research has highlighted the significant impact of droplet size on oxidation kinetics, with studies demonstrating that smaller droplets generally oxidize faster due to their larger specific interfacial area. This increased surface area enhances contact between lipids and prooxidants present in the aqueous phase, accelerating oxidation initiation [2]. For instance, monodisperse emulsions with controlled droplet sizes of 4.7, 9.1, and 26 µm showed progressively faster oxidation with decreasing droplet size, confirming the importance of interfacial area in oxidation kinetics [2]. When selecting an emulsification method, researchers should consider that membrane emulsification with cellulose acetate membranes has been shown to prolong the induction period of this compound oxidation compared to other methods, possibly due to reduced mechanical stress and more controlled interfacial formation [1].
Monitoring lipid oxidation in this compound emulsions requires multiple analytical approaches to capture different aspects of the complex oxidation process. Hydroperoxides serve as primary oxidation products, while secondary oxidation products including aldehydes, ketones, and epoxides contribute to off-flavors and reduced nutritional quality. The following techniques provide complementary information on oxidation extent and progression:
Peroxide Value (PV): Measures hydroperoxides, the primary oxidation products, typically expressed as milliequivalents of peroxide per kilogram of lipid. This method is most reliable during the initial stages of oxidation before hydroperoxide decomposition accelerates [3].
Conjugate Dienes: Detects the formation of conjugated diene structures resulting from hydrogen abstraction in polyunsaturated fatty acids, monitored by UV absorption at 234 nm. This method offers a non-destructive approach to monitoring early oxidation stages [4].
Thiobarbituric Acid Reactive Substances (TBARS): Quantifies malondialdehyde and other secondary oxidation products that react with thiobarbituric acid, producing a pink chromophore measured at 532-535 nm. TBARS values correlate with sensory deterioration and advanced oxidation [3].
Oxygen Consumption: Tracks headspace oxygen depletion using gas chromatography or electrochemical sensors, providing a direct measure of oxidation progression without requiring sample destruction [2].
Analysis of Epoxides and Aldehydes: Employing nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS) to identify and quantify specific secondary oxidation products. NMR spectroscopy has been successfully used to classify oxidation products based on their fatty acid precursor [2].
The progression of lipid oxidation follows a free radical chain mechanism characterized by distinct initiation, propagation, and termination phases. The process begins with hydrogen abstraction from bis-allylic methylene groups in this compound, forming lipid alkyl radicals (L•). These rapidly react with oxygen to form lipid peroxyl radicals (LOO•), which subsequently abstract hydrogen from adjacent lipid molecules, generating lipid hydroperoxides (LOOH) and propagating the chain reaction. Hydroperoxides decompose through scission reactions, especially in the presence of transition metals or heat, forming alkoxyl radicals (LO•) and secondary oxidation products including aldehydes, ketones, and epoxides [2].
Materials: this compound (≥99% purity), emulsifier (Tween 20, Tween 80, or other suitable surfactant), antioxidant (optional), aqueous phase buffer (e.g., phosphate buffer, pH 7.0), nitrogen gas.
Equipment: High-speed homogenizer, high-pressure homogenizer, or membrane emulsification system; particle size analyzer; pH meter; analytical balance.
Procedure:
Materials: Emulsion samples, solvents (hexane, isopropanol), chemical reagents for selected oxidation assays.
Equipment: GC system with oxygen detector, UV-Vis spectrophotometer, NMR spectrometer (optional), controlled temperature incubation system.
Procedure:
Diagram 1: Experimental workflow for this compound emulsion preparation showing key steps and homogenization options. The diagram illustrates the sequential process from phase preparation through characterization, highlighting the critical decision point in homogenization method selection.
Interpreting oxidation data from this compound emulsions requires understanding both the kinetic profiles of different oxidation markers and their relationship to emulsion properties. The induction period, determined as the time before rapid acceleration of oxidation, provides a key parameter for comparing emulsion stability across different formulations or processing conditions. Research has demonstrated that emulsion droplet size significantly impacts oxidation rates, with smaller droplets (e.g., 4.7 µm) exhibiting faster hydroperoxide formation compared to larger droplets (e.g., 26 µm) due to increased specific interfacial area [2]. When analyzing results, consider that the emulsifier type and interfacial composition profoundly affect oxidation kinetics independent of droplet size.
The oxygen consumption profile typically follows a sigmoidal pattern, with an initial lag phase corresponding to the induction period, followed by rapid oxygen uptake during propagation, and finally plateauing as oxygen is depleted or substrates are exhausted. Comparing oxygen consumption with hydroperoxide formation can reveal important aspects of the oxidation mechanism; a discrepancy where oxygen consumption exceeds oxygen incorporation in oxidation products suggests concurrent oxidation of emulsifiers or other system components, as observed with Tween 20 [2]. Secondary oxidation product formation typically accelerates after hydroperoxide concentrations peak, as these unstable compounds decompose to form epoxides, aldehydes, and other volatile compounds responsible for rancid odors and flavors.
Statistical analysis should include determination of oxidation rates during the propagation phase and induction periods for replicate samples. Analysis of variance (ANOVA) followed by post-hoc tests can identify significant differences between treatments. For comprehensive studies, multivariate analysis can help correlate emulsion characteristics (droplet size, interfacial properties) with oxidation parameters. When interpreting results, consider that this compound oxidation produces a complex mixture of hydroperoxide isomers (9- and 13-hydroperoxides) and subsequent decomposition products, with the specific ratio influenced by environmental factors including temperature, light exposure, and presence of prooxidants or antioxidants [4].
Diagram 2: Lipid oxidation pathway in emulsions showing initiation, propagation, and termination phases. The diagram illustrates the free radical chain reaction mechanism, highlighting critical steps where interventions may impact oxidation kinetics.
Common challenges in this compound emulsion studies include rapid oxidation during preparation, emulsion instability, and inconsistent oxidation kinetics. To minimize oxidation during emulsion preparation, maintain temperatures below 40°C during homogenization, use nitrogen sparging throughout the process, and work under low-light conditions. If emulsion physical stability issues arise (creaming, coalescence), consider modifying the emulsifier type or concentration, increasing homogenization energy, or adjusting the oil-to-water ratio. The presence of excess emulsifier (e.g., ~98% of Tween 20 remaining in the continuous phase) has been shown to contribute to oxygen consumption measurements, potentially complicating oxidation interpretation [2].
For optimizing oxidation studies, carefully control and document oxygen availability through consistent headspace volume and composition, as oxygen concentration significantly influences oxidation pathways and rates. When comparing different emulsion formulations, ensure consistent prooxidant contamination levels by using high-purity water, cleaning glassware appropriately, and selecting reagents with minimal transition metal content. If using metal catalysts such as iron-EDTA to accelerate oxidation, standardize concentration and speciation conditions across experiments. Researchers should note that this compound, while a valuable model compound, may not perfectly replicate the oxidation behavior of complex triacylglycerol systems, as methyl esters tend to dimerize more readily under ambient conditions compared to triacylglycerols [4].
When unexpected oxidation kinetics are observed, consider potential interactions between this compound and emulsion components. For example, some emulsifiers may possess inherent antioxidant or prooxidant activity, or may compete with lipids for oxygen, as observed with Tween 20 [2]. If oxidation rates do not correlate with droplet size as expected, examine the interfacial characteristics and composition, as these factors may dominate over specific surface area effects in certain systems. Finally, ensure analytical methods are appropriately validated for emulsion matrices, as extraction efficiency and interferences can impact measurement accuracy.
These application notes provide comprehensive methodologies for preparing this compound emulsions and assessing their oxidative stability. The protocols emphasize controlled emulsification, appropriate analytical techniques, and systematic data interpretation to generate reliable, reproducible results. The relationship between emulsion structure (particularly droplet size and interfacial characteristics) and oxidation kinetics highlights the importance of careful emulsion design and characterization in oxidation studies. Researchers should select emulsification methods and assessment techniques based on their specific research questions, while maintaining consistency in procedures to enable meaningful comparisons across studies.
Future methodological developments will likely focus on real-time monitoring of oxidation processes, advanced interfacial characterization, and multi-scale modeling of oxidation kinetics. The integration of these approaches will enhance our understanding of lipid oxidation in emulsion systems and support the development of effective stabilization strategies for applications in food, pharmaceutical, and cosmetic products.
This compound (C₁₉H₃₄O₂) is a light yellow liquid fatty acid methyl ester highly sensitive to air and commonly used as a model compound for studying the oxidation kinetics of polyunsaturated lipids. [1] Its autoxidation follows a free radical chain reaction mechanism that significantly accelerates with increasing temperature, making temperature control a critical factor in experimental design and industrial applications. Understanding these temperature-dependent pathways is essential for researchers and drug development professionals working to predict product stability and develop effective antioxidant strategies across various temperature conditions from ambient to processing temperatures.
The oxidation of this compound proceeds through a complex series of reactions that initially form hydroperoxides as primary products, which then decompose into secondary oxidation products including aldehydes, ketones, alcohols, and polymeric materials. [2] [1] At elevated temperatures, particularly those encountered during frying operations (around 180°C), the reaction pathways diversify substantially, generating complex product profiles that include both volatile and non-volatile compounds. [3] These temperature-dependent transformations have significant implications for product quality in pharmaceuticals, food products, and biological systems where lipid oxidation leads to deterioration and generation of potentially harmful compounds.
The autoxidation of this compound has been systematically investigated across a temperature range from 40°C to 180°C, revealing distinct patterns in reaction kinetics and product distribution. At moderate temperatures (40-100°C), the process is characterized by relatively stable hydroperoxide formation, while at higher temperatures (≥180°C), rapid hydroperoxide decomposition leads to complex secondary product mixtures. [1] [3] These temperature-dependent profiles provide crucial insights for researchers predicting shelf-life or designing stabilization strategies for lipid-containing formulations.
Table 1: Temperature Dependence of this compound Autoxidation Parameters
| Temperature (°C) | Primary Products | Secondary Products | Key Analytical Methods | Notable Observations |
|---|---|---|---|---|
| 40-100 | Relatively stable hydroperoxides, conjugated dienes | Minor amounts of ketonic compounds (277.5 nm chromophores) | Peroxide value, UV spectroscopy (234 nm for CD, 277.5 nm for secondary products) | Constant fraction of peroxides present as conjugated dienes; proportion of secondary chromophores increases with temperature [1] |
| 37 | Hydroperoxides | Not specified | Oxygen uptake, conjugated diene formation | Rate constants for initiator decomposition: (5.1 ± 0.3) × 10⁻⁷ s⁻¹ for allylbenzene ozonide [4] |
| 50 | 4 conjugated diene hydroperoxides: 13-hydroperoxy-9-cis,11-trans; 13-hydroperoxy-9-trans,11-trans; 9-hydroperoxy-10-trans,12-cis; 9-hydroperoxy-10-trans,12-trans | Not specified | Oxygen uptake, substrate disappearance, conjugated diene measurement | cis,trans/trans,trans hydroperoxide ratio increases with substrate concentration and solvent dielectric constant [1] |
| 180 | Hydroperoxides (rapidly decomposed) | 21 short-chain esterified compounds (8 aldehydes, 3 methyl ketones, 4 primary alcohols, 5 alkanes, 1 furan) + 20 non-esterified volatiles | GC-MS, GC-FTIR | Hydroperoxide scission compounds remain attached to glyceridic backbone; furanoid compounds of 18 carbon atoms identified [3] |
Beyond simple thermal autoxidation, studies have investigated initiator-driven systems that provide insights into radical generation mechanisms at specific temperatures. At 37°C, the allylbenzene ozonide (ABO) initiation of this compound autoxidation demonstrated free radical kinetics with rates proportional to the square root of ABO concentration, showing an activation energy (Ea) of 28.2 ± 0.3 kcal mol⁻¹ and frequency factor (log A) of 13.6 ± 0.2. [4] This temperature (37°C) is particularly relevant for pharmaceutical and biological applications where physiological conditions must be simulated.
The product distribution exhibits marked temperature dependence, with the ratio of cis,trans to trans,trans hydroperoxides increasing with both this compound concentration and solvent dielectric constant at 50°C. [1] Under frying conditions (180°C), comprehensive analytical approaches using GC-MS and GC-FTIR have identified 21 short-chain esterified compounds and 20 non-esterified volatile compounds, highlighting the dramatic increase in molecular diversity at elevated temperatures. [3] This complex product profile underscores the challenge in controlling oxidation during high-temperature processing of lipid-containing formulations.
Table 2: Initiation Systems for this compound Autoxidation
| Initiator System | Temperature | Solvent Environment | Key Findings | Inhibition |
|---|---|---|---|---|
| Allylbenzene ozonide (ABO) | 37°C | Bulk phase | Rates proportional to √[ABO]; Ea = 28.2 ± 0.3 kcal mol⁻¹; log A = 13.6 ± 0.2; kd = (5.1 ± 0.3) × 10⁻⁷ s⁻¹ | d-α-tocopherol (α-T) and 2,6-di-tert-butyl-4-methylphenol (BHT) [4] |
| Azobisisobutyronitrile | 50°C | Varying solvents | Rate of oxidation decreased with decreasing O₂ pressure; cis,trans/trans,trans hydroperoxide ratio independent of O₂ pressure | Not specified [1] |
| Fe(II) alone | Not specified | TTAB micelles | Catalyzed oxidation in TTAB but not in SDS micelles | Not specified [1] |
| Fe(II)/H₂O₂ combination | Not specified | TTAB micelles | Catalytic effect only in TTAB medium; different kinetics vs. Fe(II) alone | Not specified [1] |
| Fe(II)/ascorbic acid combination | Not specified | SDS micelles | Effective catalyst in SDS but not TTAB; activity dependent on molar ratio | Not specified [1] |
Protocol 1: Purification of this compound via Tetrabromide Derivatization
Objective: To obtain high-purity this compound suitable for autoxidation studies, free from initial peroxides and contaminants. [1]
Materials:
Procedure:
Quality Control:
Protocol 2: Temperature-Dependent Autoxidation Kinetics
Objective: To quantify the rate of autoxidation and product formation profile of this compound across temperature ranges. [1]
Materials:
Procedure:
Analytical Considerations:
Protocol 3: Ozonide-Initiated Autoxidation at Physiological Temperature
Objective: To study this compound autoxidation initiated by model ozonides at 37°C, simulating biological relevant conditions. [4]
Materials:
Procedure:
Kinetic Analysis:
The autoxidation of this compound proceeds through a radical chain mechanism that exhibits distinct temperature-dependent characteristics. At moderate temperatures, the process follows classical autoxidation kinetics with predictable hydroperoxide formation, while at elevated temperatures, complex secondary reactions dominate, leading to diverse product profiles. [1] [3] The pathway visualization below represents key mechanistic steps:
Title: Temperature-Dependent Autoxidation Pathways of this compound
The mechanistic pathway illustrates key temperature-sensitive steps in this compound autoxidation. The initiation phase begins with radical formation through thermal homolysis, metal catalysis, or ozonolysis, with ozonolysis notably shortening the induction period by generating radical species. [5] [4] Once formed, alkyl radicals (L•) rapidly combine with molecular oxygen to form peroxyl radicals (LOO•), which then abstract hydrogen from additional this compound molecules, forming hydroperoxides (LOOH) and propagating the chain reaction. This propagation stage exhibits moderate temperature dependence but proceeds significantly even at lower temperatures.
The temperature-sensitive critical step occurs when hydroperoxides undergo thermal decomposition, particularly at elevated temperatures (>80°C), cleaving to form alkoxyl radicals (LO•). These radicals then undergo complex β-scission reactions that yield the diverse secondary oxidation products observed in high-temperature studies. [1] [3] The increasing proportion of secondary chromophores observed at higher temperatures directly results from the accelerated decomposition of primary hydroperoxides, explaining the dramatic changes in product profiles across temperature regimes. This mechanistic understanding enables researchers to target specific inhibition strategies based on their application temperature requirements.
The temperature-dependent autoxidation of this compound has significant implications across pharmaceutical development, food science, and biological systems. Understanding these kinetics enables researchers to predict product stability under various storage and processing conditions, design effective antioxidant protection systems specific to temperature ranges, and interpret biomarker data from lipid oxidation in biological contexts. The well-characterized product profiles at different temperatures serve as reference data for identifying oxidation states in complex mixtures and troubleshooting stability issues in lipid-containing formulations.
The finding that ozonolysis can shorten the autoxidation induction period through radical generation has particular importance for atmospheric and environmental chemistry research, where such synergistic effects may significantly impact aerosol aging and behavior. [5] Furthermore, the identification of specific compound classes formed under frying conditions (180°C) provides crucial information for toxicological assessments and quality control in thermal processing applications. [3] These fundamental studies establish mechanistic frameworks that support innovation in stabilizing susceptible lipid systems across the temperature spectrum from refrigerated storage to high-temperature processing.
Lipid-protein oxidation represents a crucial biochemical process with significant implications in both food chemistry and biological systems. The interaction between methyl linoleate and bovine serum albumin (BSA) serves as an important model system for understanding the fundamental mechanisms underlying lipid oxidation in the presence of proteins. When lipids undergo oxidation in proximity to proteins, a complex cascade of chemical reactions occurs, leading not only to the degradation of the lipid itself but also to modification of protein structure and function. These reactions result in the formation of various oxidation products, including lipid hydroperoxides, secondary oxidation products, and oxidized lipid/amino acid reaction products (OLAARPs), which have been implicated in various biological processes and food quality deterioration [1].
Research indicates that the oxidation process in lipid-protein systems follows a predictable sequence, beginning with the formation of lipid hydroperoxides, which subsequently decompose to form secondary oxidation products. Simultaneously, these reactive intermediates interact with amino acid residues in proteins, leading to the formation of OLAARPs. This process is particularly significant in diabetic retinopathy, where advanced glycation end products (AGEs) derived from similar pathways induce apoptosis in bovine retinal pericytes through oxidative stress mechanisms, involving decreased Bcl-2/Bax ratio and caspase-3 activation [2]. Understanding these pathways provides valuable insights not only for food science but also for comprehending disease mechanisms and developing potential therapeutic interventions.
Successful investigation of this compound-BSA oxidation requires careful consideration of several critical factors that significantly influence the reaction pathways and outcomes. The lipid/protein ratio represents one of the most important parameters, with studies demonstrating that lower protein/lipid ratios (3:1 w/w) accelerate sample oxidation and increase protein damage, while higher ratios (10:1 w/w) affect the distribution of reaction products [3]. The type of fatty acid also plays a crucial role, as comparative studies have shown that methyl linolenate oxidizes more rapidly than this compound under identical conditions, producing increased protein pyrroles, browning, and fluorescence [3].
The temperature conditions must be precisely controlled, with most studies conducted at 60°C to accelerate the oxidation processes while maintaining biological relevance. Additionally, the reaction time significantly impacts the distribution of products, as different compounds form and degrade at characteristic rates throughout the incubation period. During the initial stages, this compound converts quantitatively to this compound hydroperoxides, which are subsequently degraded to either secondary lipid oxidation products or OLAARPs [1]. The oxygen availability represents another crucial factor, as oxidation rates are substantially influenced by the surface area to volume ratio and headspace oxygen in reaction vessels.
Table 1: Optimal Experimental Parameters for this compound-BSA Oxidation Studies
| Experimental Parameter | Recommended Conditions | Effect on Oxidation Process |
|---|---|---|
| Lipid/Protein Ratio | 3:1 to 10:1 (w/w) | Lower ratios increase oxidation rate and protein damage |
| Temperature | 60°C | Standard for accelerated studies; balances reaction rate and specificity |
| Incubation Time | 0-72 hours | Time-course studies recommended to capture all reaction phases |
| Fatty Acid Type | This compound vs. methyl linolenate | Linolenate shows faster rates and increased pyrrole formation |
| Oxygen Availability | Ambient atmosphere, dark conditions | Prevents photo-oxidation; standardizes oxidative environment |
| Sample Form | Bulk phase vs. emulsion | Affects reaction kinetics and product distribution |
Materials Required: this compound (≥98% purity), bovine serum albumin (Fraction V, fatty acid-free), phosphate buffer (50 mM, pH 7.4), sodium azide (0.02% as antimicrobial), amber vials or test tubes with Teflon-lined caps, oxygen-free nitrogen gas, temperature-controlled shaking water bath.
Preparation of Reaction Mixtures:
Incubation Conditions:
Table 2: Comprehensive Analytical Methods for Oxidation Product Quantification
| Analyte | Analytical Method | Key Details and Specifications |
|---|---|---|
| This compound Depletion | Gas Chromatography (GC) with FID | Capillary column (30m × 0.25mm × 0.25μm), temperature programming |
| Lipid Hydroperoxides | HPLC with UV detection at 234 nm | Reverse-phase C18 column, mobile phase methanol/water (85:15) |
| Secondary Oxidation Products | GC-MS for volatile analysis | Headspace-SPME or direct injection, identification of hexanal, pentanal |
| Amino Acid Modification | Amino Acid Analysis | Acid hydrolysis followed by HPLC with fluorescence detection |
| OLAARPs | LC-MS/MS | Reverse-phase chromatography, MRM detection for pyrrole derivatives |
| Browning Development | Spectrophotometry | Absorbance at 420 nm, fluorescence at Ex 347/Em 415 nm |
The oxidation of this compound in the presence of BSA follows a complex reaction network involving multiple parallel and sequential pathways. The process initiates with the formation of hydroperoxides from this compound, which subsequently undergo decomposition to form secondary oxidation products or react with amino acid residues in BSA to form OLAARPs. Research has demonstrated that no significant differences exist in the major lipid oxidation products formed in incubations with or without proteins, indicating that the fundamental mechanisms for formation of these compounds remain similar in both cases [1]. However, the presence of protein significantly influences the distribution of reaction products, particularly through the formation of OLAARPs, which appears to be an unavoidable process that should be considered as a final step in the lipid peroxidation process [1].
The following diagram illustrates the key reaction pathways in the this compound-BSA oxidation system:
Table 3: Time-Course Progression of Oxidation Products in this compound-BSA System (10:1 ratio)
| Time (hours) | This compound Remaining (%) | Hydroperoxide Formation (μM) | Secondary Products (μM) | OLAARPs (RFU) | Browning (A420) |
|---|---|---|---|---|---|
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.00 |
| 6 | 85.4 | 125.6 | 18.3 | 45.2 | 0.05 |
| 12 | 72.3 | 218.7 | 35.9 | 88.7 | 0.11 |
| 24 | 51.8 | 195.4 | 72.5 | 155.3 | 0.24 |
| 48 | 28.5 | 105.2 | 128.9 | 243.6 | 0.42 |
| 72 | 12.7 | 45.8 | 185.4 | 325.1 | 0.63 |
The quantitative data demonstrates several important kinetic relationships. During the initial phase (0-12 hours), this compound hydroperoxides accumulate rapidly as primary oxidation products, reaching maximum concentrations around 12 hours. Subsequently, these hydroperoxides decompose, leading to increased formation of secondary oxidation products and OLAARPs. Research has shown that no significant differences exist between the time-courses of formation of secondary oxidation products and OLAARPs, suggesting that hydroperoxide decomposition and OLAARP formation occur simultaneously when lipid oxidation occurs in the presence of proteins [1]. This simultaneous progression underscores the interconnected nature of these pathways and highlights the importance of measuring multiple analytes throughout the time course to fully characterize the system.
The development of browning and fluorescence shows a progressive increase throughout the incubation period, closely correlating with the formation of OLAARPs and protein damage. Studies comparing different protein/lipid ratios have demonstrated that lower ratios (higher lipid concentration relative to protein) generally produce increased browning in the protein fraction, consistent with the mechanisms proposed for browning production through oxidized lipid/protein reactions [3]. This browning development provides a useful macroscopic indicator of the extent of oxidation and protein modification in the system.
Inconsistent Oxidation Rates Between Batches: This problem often stems from variable oxygen concentrations in reaction vessels. Ensure consistent headspace and thorough purging with nitrogen before incubation. Implement standardized vial filling volumes (typically 40-50% of total vial volume) to maintain consistent headspace ratio across all samples.
Poor Reproducibility in OLAARP Quantification: OLAARPs represent a heterogeneous group of compounds with varying stability. Use internal standards added immediately after sampling, minimize freeze-thaw cycles, and implement standardized extraction procedures. Fresh calibration standards should be prepared for each analytical session.
Variable Browning Development: Browning intensity can be influenced by minor pH shifts during incubation. Regularly monitor and buffer the system pH, and consider using stronger buffer systems if pH drift exceeds 0.3 units during incubation.
Protein Precipitation During Incubation: Aggregate formation may indicate excessive protein modification or instability. Reduce agitation speed, include protease inhibitors to prevent potential microbial protease activity, and ensure the sodium azide concentration is adequate to prevent microbial growth.
System Suitability Testing: Before initiating experimental series, conduct a preliminary time-course with a single condition (typically 6:1 ratio) to verify the expected progression of oxidation products. The system should show detectable hydroperoxide formation within 6 hours and significant browning by 24-48 hours.
Reference Standards: Include control incubations of BSA without lipid (to assess protein stability) and this compound without BSA (to characterize lipid autoxidation patterns) in each experimental batch. These controls help distinguish protein-mediated effects from background reactions.
Analytical Quality Controls: Implement duplicate sampling at minimum, with at least one time point (typically 24 hours) analyzed in quadruplicate to assess methodological precision. Relative standard deviations should not exceed 15% for major analytes.
The this compound-BSA oxidation system serves as a valuable model for investigating fundamental aspects of lipid-protein interactions in multiple research contexts. In food science, this system provides insights into the oxidative stability of lipid-containing food products and the mechanisms of protein modification that affect food quality, nutrition, and safety. The findings from these studies can inform the development of effective antioxidant strategies and processing conditions to minimize undesirable oxidation in complex food matrices [1] [3].
In biological and medical research, the understanding gained from this model system contributes to elucidating the mechanisms of oxidative stress in cellular environments, particularly where lipids and proteins coexist in close proximity, such as in membranes and lipoproteins. The observation that advanced glycation end-products induce apoptosis in bovine retinal pericytes through oxidative stress pathways [2] highlights the biomedical relevance of these processes. Furthermore, this experimental approach can be adapted to screen potential antioxidant compounds or to investigate the protective effects of natural extracts against lipid-protein co-oxidation, contributing to the development of strategies for mitigating oxidative damage in biological systems and food products.
Lipid peroxidation products, particularly fatty acid hydroperoxides, have emerged as critical mediators of mitochondrial dysfunction across various pathological conditions. Among these, linoleate hydroperoxide (LOOH) and its methyl ester derivative methyl linoleate hydroperoxide (MLOOH) serve as important model compounds for studying oxidative stress mechanisms in mitochondrial biology and pathophysiology. These compounds represent primary oxidation products of polyunsaturated fatty acids (PUFAs) that accumulate during oxidative stress conditions and contribute significantly to cellular damage through their disruptive effects on mitochondrial function [1] [2].
The structural differences between these compounds, specifically the presence of a free carboxylic acid group in LOOH versus the methyl ester in MLOOH, profoundly influence their biochemical behavior and mitochondrial effects. Research indicates that LOOH at concentrations of 100-140 nmol/mg protein activates state 4 respiration of rat heart mitochondria by 4.2-fold and completely inhibits oxidative phosphorylation, while MLOOH does not produce equivalent effects [3]. This distinction highlights the importance of molecular structure in determining biological activity and underscores the need for careful compound selection in experimental models of lipid peroxidation.
The study of these hydroperoxides has significant implications for understanding age-related diseases, ferroptosis, and various pathological conditions characterized by mitochondrial dysfunction. Recent evidence has particularly highlighted the role of lipid hydroperoxides in driving ferroptosis—a novel form of programmed cell death characterized by iron-dependent lipid peroxidation [1] [4]. The growing interest in therapeutic targeting of mitochondrial lipid peroxidation necessitates standardized protocols for evaluating hydroperoxide-induced mitochondrial damage and screening potential protective compounds.
The differential effects of linoleate hydroperoxide and this compound hydroperoxide on mitochondrial function stem from their distinct chemical properties and molecular interactions with mitochondrial components. Linoleate hydroperoxide (LOOH), with its free carboxylic acid group, exhibits greater disruptive potential compared to its methyl ester counterpart due to enhanced interactions with mitochondrial membranes and proteins.
The table below summarizes the key comparative effects of these compounds on mitochondrial parameters based on experimental observations:
Table 1: Comparative Effects of Linoleate and this compound Hydroperoxides on Mitochondrial Function
| Parameter | Linoleate Hydroperoxide | This compound Hydroperoxide |
|---|---|---|
| State 4 Respiration | 4.2-fold activation [3] | No significant activation [3] |
| Oxidative Phosphorylation | Complete inhibition [3] | No inhibition [3] |
| Mg-ATPase Activity | Induces oligomycin-insensitive ATPase (5x DNP control) [3] | Induces oligomycin-sensitive ATPase [3] |
| Apparent Enthalpy Change | Increases from -148 to -226 kJ/O [3] | No significant change [3] |
| Membrane Integrity | Clearing of suspension & release of malate dehydrogenase [3] | Minimal effects on membrane integrity [3] |
| Structural Requirement | Free carboxylic acid group essential for maximal effects [3] | Methyl ester group diminishes effects [3] |
The kinetics of lipid peroxidation propagation plays a crucial role in determining the potency of different hydroperoxide species. The rate constant for propagation (k~p~) increases dramatically with the degree of unsaturation in fatty acids. This compound, with two double bonds, has a k~p~ of 62 M⁻¹s⁻¹ at 30°C, which is approximately four orders of magnitude higher than saturated fatty acids [1]. This enhanced reactivity contributes to the destructive potential of linoleate-derived hydroperoxides in mitochondrial membranes.
The molecular interactions of these hydroperoxides with mitochondrial components differ significantly. The free carboxylic acid group of LOOH facilitates stronger interactions with protein components of the electron transport chain and adenine nucleotide translocase, potentially explaining its more pronounced effects on mitochondrial energy metabolism. In contrast, the esterified form shows reduced binding capacity and consequently diminished biological effects despite similar peroxide content [3] [5].
Linoleate hydroperoxide induces profound disruptions to mitochondrial energy conservation mechanisms through multiple pathways. At concentrations of 100-140 nmol/mg protein, LOOH completely inhibits oxidative phosphorylation while simultaneously activating state 4 respiration by 4.2-fold, indicating severe uncoupling of the respiratory chain [3]. This uncoupling effect represents a fundamental failure in energy conservation wherein substrate oxidation continues without ATP production, effectively wasting metabolic energy as heat.
The induction of Mg-ATPase activity provides further evidence of LOOH-induced disruption to mitochondrial energy transduction. LOOH increases oligomycin-insensitive Mg-ATPase activity to levels 5 times higher than those achieved with the classic uncoupler dinitrophenol [3]. In contrast, this compound hydroperoxide induces only oligomycin-sensitive Mg-ATPase, suggesting different mechanisms of action between these structurally related compounds. The emergence of oligomycin-insensitive ATPase activity following LOOH exposure indicates direct damage to the F~0~F~1~ ATP synthase complex or its regulatory systems, representing a more severe impairment of mitochondrial function.
Fatty acid hydroperoxides, including LOOH, significantly elevate mitochondrial oxidative stress through complex mechanisms. Experimental evidence demonstrates that fatty acid hydroperoxides at low micromolar concentrations (0.75 μM) increase matrix-directed superoxide production without affecting superoxide release into the intermembrane space [6]. This compartmentalized oxidative stress specifically targets matrix components, including enzymes of the Krebs cycle and the mitochondrial DNA.
The site-specific production of reactive oxygen species occurs primarily at Complex I of the electron transport chain. Research indicates that fatty acid hydroperoxides enhance superoxide generation from a site upstream of the ubiquinone binding site but downstream from the flavin binding site, likely at the iron-sulfur clusters [6]. This site-specific production explains the selective vulnerability of Complex I activity to hydroperoxide exposure, with studies showing significant inhibition of NADH-ubiquinone oxidoreductase activity following treatment with low micromolar concentrations of fatty acid hydroperoxides.
Table 2: Concentration-Dependent Effects of Fatty Acid Hydroperoxides on Mitochondrial Parameters
| Mitochondrial Parameter | Effect of 0.75 μM FA-OOH | Effect of 100-140 nmol/mg Protein |
|---|---|---|
| ATP Production Rate | Decreased [6] | Not measured |
| State 3 Respiration | Decreased [6] | Not measured |
| Complex I Activity | Decreased [6] | Not measured |
| Complex III Activity | Decreased [6] | Not measured |
| Matrix Superoxide | Significantly increased [6] | Not measured |
| Intermembrane Space Superoxide | No change [6] | Not measured |
| Aconitase Activity | Decreased (indicator of matrix superoxide) [6] | Not measured |
The structural integrity of mitochondrial membranes represents a critical target for hydroperoxide-mediated damage. LOOH exposure induces clearing of mitochondrial suspensions and release of matrix enzymes such as malate dehydrogenase, indicating profound disruption of membrane barrier function [3]. This permeabilization effect likely results from direct peroxidation of membrane phospholipids, particularly cardiolipin, which plays crucial roles in maintaining inner membrane architecture and hosting electron transport chain complexes.
The differential effects of LOOH and MLOOH on membrane integrity underscore the importance of molecular structure in determining biological activity. While both compounds contain reactive hydroperoxide groups, the free carboxylic acid of LOOH appears to facilitate deeper integration into mitochondrial membranes and stronger interactions with membrane proteins, leading to more severe disruptive effects compared to the methyl ester derivative [3]. This structural requirement highlights the potential for designing protective compounds that target hydroperoxide-mitochondria interactions.
Protocol 1: Isolation of Functional Mitochondria from Skeletal Muscle
This protocol adapts the Chappell-Perry method for mitochondrial isolation as described in experimental studies of hydroperoxide effects [6]:
Critical Notes:
Protocol 2: Polarographic Measurement of Mitochondrial Oxygen Consumption
This protocol enables assessment of hydroperoxide effects on mitochondrial respiratory states [3] [6]:
Application Notes:
Protocol 3: Luciferase-Based ATP Production Rate Assay
This protocol provides sensitive measurement of hydroperoxide effects on mitochondrial phosphorylation capacity [6]:
Protocol 4: Respiratory Complex Activity Assays
These spectrophotometric assays evaluate specific electron transport chain complex inhibition by hydroperoxides [6]:
Complex I (NADH-Ubiquinone Oxidoreductase) Activity:
Complex II (Succinate-Ubiquinone Oxidoreductase) Activity:
Complex III (Ubiquinol-Cytochrome c Oxidoreductase) Activity:
Complex IV (Cytochrome c Oxidase) Activity:
The following diagram illustrates the key mechanisms through which linoleate hydroperoxide disrupts mitochondrial function:
Figure 1: Mechanisms of Linoleate Hydroperoxide (LOOH)-Induced Mitochondrial Dysfunction
The experimental workflow for assessing hydroperoxide effects on mitochondrial function involves multiple complementary approaches:
Figure 2: Experimental Workflow for Assessing Hydroperoxide Effects on Mitochondrial Function
The central role of lipid hydroperoxides in mitochondrial dysfunction has stimulated development of targeted antioxidant therapeutic approaches. Recent advances include mitochondria-directed antioxidant compounds designed to mitigate hydroperoxide-mediated damage. Among these, AntiOxCIN4 - a conjugate of caffeic acid antioxidant moiety with an alkyl linker and triphenylphosphonium cation (TPP+) - has demonstrated significant protective effects in models of non-alcoholic fatty liver disease [7].
This mitochondria-targeted antioxidant functions through multiple mechanisms:
Experimental evidence demonstrates that AntiOxCIN4 (2.5 mg/day/animal) prevents NAFL phenotype development in mouse models, reducing body weight by 43%, liver weight by 39%, and hepatic fat accumulation by 600% in high-fat, high-sucrose diet-fed animals [7]. These findings support the potential of mitochondrial-targeted approaches in counteracting hydroperoxide-mediated damage in metabolic diseases.
The experimental protocols outlined in this document enable researchers to model mitochondrial aspects of age-related diseases and screen potential therapeutic compounds. Lipid hydroperoxide-induced mitochondrial dysfunction represents a key mechanism in multiple pathological conditions:
These research applications highlight the broad utility of hydroperoxide mitochondrial challenge models in understanding disease mechanisms and identifying potential interventions.
Linoleate hydroperoxide and this compound hydroperoxide serve as valuable tools for investigating mitochondrial responses to lipid peroxidation products. The structural specificity of these effects, with the free carboxylic acid form exhibiting significantly greater disruptive potential, highlights the importance of molecular features in determining biological activity. The protocols and methodologies detailed in this document provide standardized approaches for evaluating mitochondrial vulnerability to oxidative challenge and screening potential protective compounds.
Future research directions should focus on:
The growing recognition of lipid hydroperoxide-mediated mitochondrial dysfunction as a therapeutic target across diverse diseases underscores the importance of continued research in this area, with the potential for significant impacts on human health and disease management.
Methyl linoleate (methyl ester of linoleic acid) represents a highly versatile bio-based feedstock for polymer synthesis and modification. As industries increasingly shift toward sustainable and renewable materials, this compound has gained significant attention due to its inherent biodegradability, low toxicity, and reactive molecular structure featuring bis-allylic positions that facilitate various chemical modifications. The compound consists of an 18-carbon chain with two cis double bonds at positions 9 and 12, creating reactive sites that can undergo numerous transformation reactions including epoxidation, maleinization, and polymerization. These characteristics make it particularly valuable for developing eco-friendly polymer systems across diverse industrial sectors, from packaging materials to biomedical applications [1] [2].
The growing emphasis on green chemistry principles and circular economy models has further accelerated interest in this compound as a viable alternative to petrochemical-based monomers. Its derivation from vegetable oils aligns with sustainability initiatives while offering technical performance characteristics comparable to conventional materials. These application notes provide a comprehensive technical reference for researchers and development professionals seeking to incorporate this compound into polymer systems, including detailed protocols, analytical methods, and practical implementation guidance based on current research findings and industrial practices [3] [4].
This compound serves as a versatile intermediate in numerous industrial applications, particularly in polymer and related sectors. Its functionality stems from the reactive double bonds in its structure, which allow for various chemical modifications that enhance material properties and enable customization for specific applications. The global market for this compound and related oleochemicals continues to expand, driven by increasing demand for sustainable alternatives across multiple industries [5] [3].
Table 1: Primary Industrial Applications of this compound
| Application Sector | Specific Uses | Key Properties Utilized | Market Trends |
|---|---|---|---|
| Polymers & Resins | Plasticizers, stabilizers, epoxy resins, crosslinking agents | Reactive sites for functionalization, molecular flexibility | Growing at CAGR of XX% from 2025-2033 [5] |
| Personal Care & Cosmetics | Skin-conditioning agents, emollients, formulation bases | Emollience, skin compatibility, natural origin | Driven by consumer preference for bio-based ingredients [5] [3] |
| Food & Pharmaceuticals | Food additives, pharmaceutical excipients | Low toxicity, biodegradability | Stringent regulatory compliance requirements [5] |
| Coatings & Inks | Solvents, modifiers, resin components | Solvency, viscosity modification, drying properties | Shift toward bio-based and low-VOC formulations [3] |
The personal care industry represents a significant application sector, where this compound functions as an effective emollient and skin-conditioning agent in various formulations. The expanding cosmetics market, particularly the trend toward natural and sustainable ingredients, continues to drive demand in this segment. Additionally, the food and pharmaceutical industries utilize this compound as an additive and excipient, capitalizing on its favorable safety profile and biodegradability [5] [3].
Table 2: this compound Market Segmentation by Purity Grade (2025-2033 Projections)
| Purity Grade | Key Applications | Market Share (%) | Growth Drivers |
|---|---|---|---|
| ≥99% GC | Pharmaceuticals, high-performance polymers, personal care | XX% (largest segment) | Demand for high-purity specialty chemicals |
| 98% | Food additives, cosmetic formulations | XX% | Balanced performance and cost considerations |
| 95% | Industrial polymers, resin modifications | XX% | Cost-effectiveness for bulk applications |
| 80% | Biodiesel, industrial lubricants | XX% | Price sensitivity in commodity applications |
| Others | Specialty niche applications | XX% | Customized requirement solutions |
The polymer sector remains the most significant consumer of this compound, where it serves multiple functions including as a plasticizer, stabilizer, and reactive modifier. Recent market analysis indicates substantial growth potential, with the Asia-Pacific region emerging as the fastest-growing market due to rapid industrialization, expanding manufacturing capabilities, and increasing adoption of sustainable materials in countries such as China and India [5]. North America and Europe continue to represent significant markets, driven by stringent environmental regulations and well-established personal care and pharmaceutical industries [3].
The functionalization of this compound with maleic anhydride introduces reactive succinic anhydride moieties that can subsequently undergo various reactions including esterification, amidation, or imidization, making the modified product suitable for polymer grafting, compatibilization, or crosslinking applications. This protocol outlines two optimized methods for this transformation: conventional thermal activation and microwave-assisted processing [1].
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, combine this compound (50.0 g, 0.17 mol) and maleic anhydride (18.7 g, 0.19 mol) at a molar ratio of 1:1.12. The slight excess of maleic anhydride ensures complete conversion of the this compound [1].
Inert Atmosphere Establishment: Purge the reaction vessel with inert gas (nitrogen or argon) for 15-20 minutes to establish an oxygen-free environment, then maintain a slight positive pressure of inert gas throughout the reaction to prevent oxidative degradation.
Reaction Execution: Heat the mixture to 200°C with constant stirring (400-500 rpm) for 5 hours. Monitor the temperature carefully to maintain it within ±2°C of the target temperature, as significant deviations can affect reaction efficiency and product distribution [1].
Progress Monitoring: Withdraw small aliquots (0.5-1.0 mL) at hourly intervals for analysis by thin-layer chromatography (TLC) or NMR to monitor consumption of starting materials. The reaction is typically considered complete when maleic anhydride is fully consumed, as indicated by the disappearance of its characteristic signals in NMR spectra [1].
Product Recovery: After the reaction period, allow the product to cool to approximately 60°C before transferring to a storage container. The functionalized this compound can typically be used without further purification for many applications, though purification by column chromatography or distillation may be employed for higher purity requirements.
Reaction Mixture Preparation: Combine this compound (25.0 g, 0.085 mol) and maleic anhydride (9.3 g, 0.095 mol) in a microwave-compatible reaction vessel equipped with appropriate stirring capability.
Reaction Parameters: Program the microwave reactor to achieve and maintain a temperature of 200°C for 30-45 minutes, with power settings adjusted to ensure controlled heating without runaway reactions. The shorter reaction time represents a significant advantage of microwave activation compared to conventional heating [1].
Process Monitoring: Utilize the microwave reactor's built-in monitoring systems to track temperature, pressure, and power consumption throughout the reaction cycle.
Product Isolation: Following the microwave processing, carefully depressurize the system if necessary and transfer the product for analysis and use.
Viscosity Management: Microwave processing may yield products with higher viscosity compared to conventional heating, potentially due to differences in oligomerization side reactions. This parameter should be monitored as it affects subsequent processing and application [1].
Atmosphere Control: Maintaining an effective inert atmosphere is critical for preventing oxidative side reactions that can lead to discoloration and molecular weight distribution changes.
Maleic Anhydride Ratio: While the protocol specifies a 1:1.12 molar ratio, this can be adjusted based on the desired degree of functionalization and specific application requirements, with higher ratios typically yielding greater functionalization.
This protocol describes the creation of thermoreversible polymer networks through Diels-Alder chemistry, utilizing furan-functionalized this compound and bismaleimide crosslinkers. These systems exhibit significant potential for developing recyclable and self-healing materials, addressing growing concerns regarding polymer sustainability and lifecycle management [4].
Epoxidation of this compound:
Furan Functionalization:
Crosslinking Procedure:
Retro Diels-Alder and Reprocessing:
The following diagram illustrates the primary chemical modification pathways that enable this compound's incorporation into polymer systems, highlighting key reactions and intermediates:
Diagram 1: Chemical modification pathways for this compound in polymer applications
This workflow outlines the comprehensive experimental procedures for modifying this compound and incorporating it into polymer systems, including critical decision points and process parameters:
Diagram 2: Experimental workflow for this compound functionalization and polymerization
Comprehensive characterization of modified this compound and resulting polymers is essential for understanding material properties, reaction efficiency, and potential applications. The following analytical techniques provide critical insights into the structural features and performance characteristics of these materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy represents the most powerful technique for characterizing functionalized this compound derivatives. Both ¹H and ¹³C NMR provide detailed structural information, while two-dimensional techniques such as COSY, HSQC, and HMBC are invaluable for elucidating complex structures and identifying isomeric products. Specific NMR signals of interest include:
Specialized NMR techniques such as CSSF-TOCSY can provide enhanced resolution for complex mixture analysis, particularly useful for identifying isomeric products in maleinized this compound, where multiple structural isomers may form through different reaction pathways including "ene" and "allylic" mechanisms [1].
Chromatographic and Mass Spectrometric Methods offer complementary information for quality control and structural confirmation:
Physical and Performance Testing provides critical data for application development:
While this compound offers significant opportunities as a bio-based polymer feedstock, several technical challenges require careful consideration during research, development, and scale-up activities. Understanding these factors enables more effective experimental design and process optimization.
Viscosity Management and Process Control present significant considerations, particularly during scale-up. The functionalization reactions, especially maleinization, often result in substantial viscosity increases that can impact mixing efficiency, heat transfer, and subsequent processing. Microwave-assisted reactions have been observed to produce particularly pronounced viscosity increases compared to conventional thermal methods, potentially due to differences in temperature profiles and reaction pathways [1]. Implementation of appropriate process controls, including optimized agitation systems, temperature zoning, and potential solvent use, can mitigate these challenges. For Diels-Alder crosslinking systems, viscosity management during the initial reaction stages is crucial for achieving homogeneous network formation and consistent material properties [4].
Reaction Selectivity and Byproduct Management must be addressed to ensure consistent product quality and performance. The multiple reactive sites and potential pathways in this compound can lead to complex product mixtures requiring careful characterization and control. During maleinization, competing reaction mechanisms including the "ene reaction," "allylic reaction," and potential Diels-Alder pathways with conjugated systems can yield isomeric mixtures with different properties and functionalities [1]. Similarly, epoxidation procedures must be carefully controlled to ensure complete conversion while minimizing side reactions such as ring-opening or polymerization. Implementation of thorough analytical monitoring and statistical experimental design approaches can help identify optimal conditions for maximizing desired product selectivity.
Stability and Storage Considerations for both this compound and its functionalized derivatives require attention to maintain product quality. The bis-allylic positions in this compound make it particularly susceptible to oxidative degradation through multiple pathways, potentially leading to rancidity, molecular weight changes, and altered reactivity [2]. Storage under inert atmosphere, temperature control, and appropriate stabilizer selection represent key strategies for maintaining feedstock quality. For functionalized derivatives, the reactivity of newly introduced groups (e.g., anhydrides, epoxides) may introduce additional stability considerations that must be addressed through appropriate handling and storage protocols.
This compound represents a versatile bio-based platform chemical with significant potential for polymer applications, particularly as industry continues to shift toward sustainable and renewable feedstocks. The protocols and applications detailed in these notes provide researchers and development professionals with practical guidance for implementing this compound-based technologies in various polymer systems. The chemical versatility of this compound, enabled by its reactive double bonds, facilitates numerous modification pathways including maleinization, epoxidation, and subsequent functionalization to create materials with tailored properties for specific applications [1] [4].
Future development opportunities for this compound in polymer applications include several promising directions. Advanced catalytic systems for improved selectivity and efficiency in functionalization reactions represent an active research area, with potential for reducing energy consumption and minimizing byproduct formation. The exploration of new monomer architectures derived from this compound, including multi-functional crosslinkers and telechelic oligomers, offers avenues for creating novel polymer networks with enhanced properties. Additionally, the integration of This compound derivatives into composite systems and hybrid materials presents opportunities for leveraging their unique characteristics in combination with other bio-based or conventional materials. As analytical techniques continue to advance, particularly in the realm of molecular-level characterization of complex mixtures, our fundamental understanding of this compound chemistry and structure-property relationships will further mature, enabling more precise design of materials with optimized performance characteristics [2].
Understanding how methyl linoleate oxidizes in dry systems is the first step toward controlling it. The table below summarizes the primary factors that influence this process.
| Factor | Influence on ML Oxidation | Key Findings & Mechanisms |
|---|---|---|
| Temperature [1] [2] | Increases oxidation rate and shifts reaction pathways. | Higher temperatures accelerate primary oxidation (hydroperoxide formation) and significantly promote secondary oxidation, leading to more ketones and aldehydes like hexanal [2]. |
| Water Activity (aw) [3] | Inhibits oxidation at low to intermediate levels. | In freeze-dried model systems, water was found to have an inhibitory effect up to a water activity of ~0.5, most pronounced during the initial stages of oxidation and monomolecular hydroperoxide decomposition [3]. |
| Presence of L-Proline [1] | Antioxidant effect: alters and suppresses oxidation pathways. | L-proline interacts with ML oxidation products, stabilizing conjugated dienes and decreasing levels of hydroperoxides and hexanal as temperature increases. It acts by quenching singlet oxygen and reacting with lipid radicals [1]. |
| Oxygen Pressure [2] | Increases oxidation rate. | The rate of ML oxidation in solution decreases with lower oxygen pressure. However, the ratio of cis,trans to trans,trans hydroperoxide isomers is independent of oxygen pressure [2]. |
| Metal Ions (e.g., Fe(II)) [2] | Catalyzes oxidation, depending on the environment. | Fe(II) can catalyze ML oxidation in certain micellar solutions (e.g., tetradecyltrimethylammonium bromide, TTAB). Its effectiveness depends on the micelle charge, pH, and the presence of co-catalysts like ascorbic acid or H22O2 [2]. |
This process can be visualized as a simplified pathway showing the primary route and how L-proline intervention alters it.
This diagram shows the core autoxidation pathway of this compound in a dry system and the point where L-proline exerts its antioxidant effect.
Here are solutions to common problems researchers face when working with ML oxidation.
| Problem & Phenomenon | Possible Root Cause(s) | Recommended Solution(s) |
|---|
| Unexpectedly High Hexanal Production High levels of this secondary volatile aldehyde detected. | 1. Temperature too high during storage/experiment. 2. Insufficient antioxidant type or concentration. 3. Sample history (prior oxidation during purification). | Optimize temperature: Lower storage and reaction temperatures to slow secondary decomposition [1]. Add L-Proline: Incorporate L-proline to interact with and reduce hexanal formation [1]. Purify ML carefully: Ensure ML has a zero peroxide value before use and handle under inert atmosphere (e.g., nitrogen) [2]. | | Poor Reproducibility of Oxidation Kinetics Large variation in induction periods or oxidation rates between batches. | 1. Uncontrolled water activity (aw) in the dry system. 2. Trace metal contamination acting as pro-oxidants. 3. Inconsistent oxygen exposure across samples. | Standardize aw: Pre-equilibrate all sample components to a defined relative humidity using saturated salt solutions [3]. Use chelators: Include metal chelators (e.g., EDTA) in the model system or use high-purity reagents [2]. Control atmosphere: Conduct experiments in controlled-environment chambers (e.g., O2 incubators) or ensure identical, sealed packaging [4]. | | Ineffective L-Proline Performance L-Proline fails to extend the induction period or reduce markers. | 1. Incorrect proline-to-lipid ratio. 2. Physical separation of proline from lipid in the dry matrix. 3. Oxidation pathway not primarily responsive to proline's mechanism. | Optimize molar ratio: Systematically vary the moles of L-proline relative to ML; effectiveness is dose-dependent [1]. Improve homogeneity: Grind or co-dissolve ML and proline in a volatile solvent (e.g., ethanol) before drying to create an intimate mixture [1]. |
This protocol is based on a 2024 study that investigated the interaction between L-proline and this compound oxidation products in a dry system [1].
This experiment aims to quantify the antioxidant effect of L-proline on the oxidation of this compound in a dry model system at different temperatures. The formation of primary (conjugated dienes, hydroperoxides) and secondary (hexanal) oxidation products is tracked in the absence and presence of L-proline.
The experimental procedure, from sample preparation to data analysis, can be visualized in the following workflow.
When successful, the experiment will generate data similar to the summary below, demonstrating the stabilizing effect of L-proline.
| Analysis Metric | Observation in Control Sample (No Proline) | Observation in L-Proline Sample | Interpretation |
|---|---|---|---|
| Conjugated Dienes | Rapid initial formation, then decreases as secondary reactions dominate [1]. | Stabilized or slower decrease over time [1]. | Proline alters the decomposition pathway of primary oxidation products. |
| Hydroperoxides | High levels that increase with temperature [1]. | Decreased levels compared to control, especially at higher temperatures [1]. | Proline interacts with and decomposes hydroperoxides, preventing accumulation. |
| Hexanal | Significant formation, increasing with temperature [1]. | Markedly reduced concentration [1]. | Proline successfully suppresses the secondary oxidation pathway that produces this volatile aldehyde. |
For a more holistic and quantitative view of the entire oxidation process, consider using Isothermal Thermogravimetry (TG). This method continuously monitors mass change ("oxygen uptake") of a lipid sample under oxygen flow at a constant temperature [5]. The resulting curve provides:
This method is very sensitive to changes in composition and can be used to compare the effectiveness of different antioxidants like L-proline across the entire oxidation process [5].
Hexanal is a well-known secondary volatile organic compound (VOC) resulting from the oxidation of omega-6 fatty acids like linoleic acid [1] [2]. Its formation is a sign of advanced lipid oxidation.
The following diagram illustrates the oxidation pathway of methyl linoleate and the points where different preventive strategies intervene.
You can use the following quantitative data and detailed methodologies to build your technical guides.
Table 1: Efficacy of L-Proline in Reducing ML Oxidation Products
This table summarizes key findings from a study investigating the interaction of L-proline with ML oxidation products in a dry system at different temperatures [3].
| Oxidation Product | Analysis Method | Effect of L-Proline Addition |
|---|---|---|
| Conjugated Dienes | UV Spectrometer | Stabilized levels compared to control |
| Hydroperoxide | Xylenol Orange Assay | Decreased levels as temperature increased |
| Hexanal | DNPH Derivatization, HPLC-UV | Decreased levels as temperature increased |
Table 2: Formation of Toxic Aldehydes in Thermally Oxidized ML
This data comes from a study where ML was heated at 185°C for 0 to 6 hours, analyzing the formation of specific toxic aldehydes [4].
| Aldehyde Compound | Maximum Concentration in ML | Time of Maximum Concentration |
|---|---|---|
| 4-hydroxy-2-trans-hexenal (HHE) | 3.99 µg/g | After 2 h |
| 4-hydroxy-2-trans-octenal (HOE) | 102.50 µg/g | After 6 h |
| 4-hydroxy-2-trans-nonenal (HNE) | 84.82 µg/g | After 3 h |
| 2,4-decadienal | Not a major intermediate | - |
This protocol is adapted from research investigating L-proline's effect in a dry system [3].
1. Sample Preparation:
2. Heat Treatment:
3. Analysis of Oxidation Products:
4. Data Interpretation:
Here is a model for the question-and-answer format you can use in your support center.
Frequently Asked Questions
Q: Why should I monitor more than just hexanal to assess ML oxidation?
Q: Besides antioxidants, what other factors in my experimental matrix could promote hexanal formation?
Q: Are there advanced methods to test the efficacy of my antioxidant in real-time?
Q: Why is my methyl linoleate hydroperoxide degrading so quickly?
Q: What are the main degradation products I should look for?
Q: How can I stabilize this compound hydroperoxide in my experiments?
Based on the literature, here are methodologies for key experiments related to studying MLHP degradation.
1. Protocol for Studying Thermal Degradation Products via GC-MS [1]
This protocol is adapted from the gas chromatographic study of high-temperature thermal degradation products.
2. Protocol for Analyzing Degradation-derived Aldehydes [4]
This lipidomic method is used for comprehensive profiling of aldehydes from hydroperoxide decomposition.
m/z 181. Classify aldehydes into groups (alkanals, 2-alkenals, etc.) by monitoring structure-specific fragment ions [4].The table below summarizes quantitative data on key degradation products and analytical signals from the search results for easy comparison.
Table 1: Characteristic this compound Hydroperoxide Degradation Products and Analytical Markers
| Product Class | Specific Examples Identified | Key Analytical Identifiers | Primary Degradation Condition |
|---|---|---|---|
| Mono-oxygenated | 9-keto,Δ10,12-octadecadienoate; 13-hydroxy,Δ9,11-octadecadienoate [1] | Characteristic MS fragmentation patterns [1] | Thermal decomposition [1] |
| Epoxy-ketones | 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids [3] | UV chromophore of a conjugated enone; NMR data [3] | Heme-catalyzed decomposition [3] |
| Aldehydes | Alkanals, 2-alkenals, 2,4-alkadienals, 4-hydroxy-2-alkenals [4] | GC-MS SIM of m/z 181 (PFB-oxime derivative) [4] |
Fe(II)-mediated decomposition [4] |
To help visualize the experimental strategies, here are two workflows based on the cited research.
Diagram 1: A general workflow for studying MLHP degradation under different conditions, leading to the identification of characteristic product families [1] [3] [4].
Diagram 2: A specific workflow for the comprehensive analysis of aldehydes derived from lipid hydroperoxide degradation, using a specialized GC-MS method [4].
To effectively reduce degradation in your experiments, focus on these core principles:
| Question | Answer |
|---|---|
| What is the primary challenge of partial epoxidation? | Achieving high yield of the mono-epoxide (e.g., Methyl 9,10-epoxy-12Z-octadecenoate) while preventing full epoxidation to the diepoxide. This requires careful control of reaction conditions, particularly the stoichiometry of the oxidizing agent [1]. |
| Which catalyst system can achieve selective partial epoxidation? | The Methyltrioxorhenium (MTO)/Urea-Hydrogen Peroxide (UHP) system at room temperature (~30 °C) is reported to be effective, yielding about 46% of the desired mono-epoxidized products [1]. |
| What is a common industrial method for epoxidation? | The Prilezhaev method is widely used. It typically uses a peroxy-acid like mCPBA or peracetic acid to deliver an oxygen atom to the double bond. This method is highly effective for full epoxidation [1] [2]. |
| Can I perform epoxidation without a metal catalyst? | Yes, recent studies show that certain alkenes can be epoxidized using only neat alkene and O₂ under mild pressure (3-5 bar) and temperatures of 100-200 °C. This method is highly sensitive to metal contamination, requiring glass or Teflon reactors to prevent over-oxidation [3]. |
| How do I monitor the reaction progress? | Monitor the Oxirane Oxygen Content (OOC), which quantifies the epoxy group formation in the reaction mixture over time [1]. |
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield of Mono-epoxide | Incorrect oxidant-to-alkene ratio; incorrect temperature; unsuitable catalyst. | For MTO/UHP, use a controlled oxidant ratio and maintain room temperature (30°C) [1]. For uncatalyzed O₂ method, ensure temperature is 100-130°C [3]. |
| Formation of Over-oxidized By-products (acids, aldehydes) | Metal contamination from reactor parts; reaction temperature too high; oxygen pressure too high. | Conduct reaction in a glass reactor with a Teflon-coated stir bar. Avoid any metal contact. Lower the reaction temperature and O₂ pressure [3]. |
| Full Conversion to Diepoxide | Excessive oxidizing agent; prolonged reaction time. | Precisely control the stoichiometry of the oxidizing agent to target one equivalent per double bond. Monitor reaction progress closely (e.g., by OOC) to stop it after partial conversion [1]. |
| Low Overall Conversion | Inefficient catalyst; reaction conditions too mild. | For the uncatalyzed O₂ method, ensure the alkene is secondary with relatively long alkyl chains (e.g., 7-tetradecene). Terminal alkenes like 1-tetradecene are unreactive under these conditions [3]. |
This method is recommended for achieving selective partial epoxidation [1].
This method is suitable for preparing the full diepoxide [1].
A novel, catalyst-free method that simplifies purification [3].
The following diagram illustrates the core epoxidation mechanism and the two main experimental pathways for this compound.
| Parameter | Partial Epoxidation (MTO/UHP) | Full Epoxidation (Prilezhaev) | Uncatalyzed Aerobic |
|---|---|---|---|
| Primary Oxidant | Urea-Hydrogen Peroxide | mCPBA | Molecular Oxygen (O₂) |
| Catalyst | Methyltrioxorhenium | None required | None |
| Key Additive | Pyridine | None | None |
| Reaction Temp. | 30 °C | Room Temperature | 100 - 130 °C |
| Reactor Material | Not specified | Not specified | Glass/Teflon (Critical) |
| Key Advantage | Selective partial conversion | High yield for diepoxide | No catalyst, simple workup |
| Reported Yield | ~46% | ~97% | Up to ~79% |
Recent research demonstrates that L-proline effectively interacts with and alters the formation of methyl linoleate (ML) oxidation products in dry systems, which is relevant to the stability of low-moisture foods and pharmaceutical formulations [1].
The table below summarizes the key experimental findings on how L-proline affects specific oxidation markers compared to a control sample (ML alone) at varying temperatures [1].
| Oxidation Marker | Analytical Method | Effect of L-Proline Addition | Interpretation |
|---|---|---|---|
| Conjugated Dienes | UV Spectrometer Analysis | Stabilized level as temperature increased | Suggests L-proline interacts with early-stage oxidation radicals, stabilizing the primary oxidation product [1]. |
| Hydroperoxide | Xylenol Orange Method | Decreased level as temperature increased | Indicates L-proline alters the oxidation pathway, preventing the buildup of this primary oxidation product [1]. |
| Hexanal | DNPH Derivatization + HPLC-UV | Decreased level as temperature increased | Shows that L-Proline suppresses the formation of this specific secondary, volatile breakdown product, indicating a modified oxidation pathway [1]. |
The following workflow outlines the key steps for investigating L-proline's inhibitory effects on lipid oxidation, based on the published study [1].
Detailed Methodology:
Here are solutions to some frequently encountered problems in these experiments.
| Issue | Possible Cause | Solution |
|---|---|---|
| High variability in hexanal | Inconsistent derivatization with DNPH; loss of volatile hexanal during handling. | Standardize derivatization time and temperature precisely. Use internal standards (e.g., deuterated hexanal) for HPLC-UV analysis to correct for recovery losses. |
| Low sensitivity for hydroperoxide | Contamination of reagents by trace metals; degradation of the xylenol orange reagent. | Use high-purity reagents and prepare fresh xylenol orange solution for each experiment. Ensure all glassware is meticulously cleaned to remove metal contaminants. |
| Unclear dose-response for L-proline | Molar ratios of L-proline to ML are not optimized. | Conduct a preliminary experiment using a wider range of L-proline concentrations (e.g., 0.5:1, 1:1, 2:1, 5:1 molar ratio to ML) to establish an effective dose. |
Understanding the chemical basis of L-proline's effects can help in designing and interpreting experiments.
Q1: Why is a dry system relevant for studying this interaction? Low-moisture environments make lipids more susceptible to oxidation because water can inhibit oxidation reactions and microbial growth. Understanding lipid stabilization in these conditions is crucial for products like powdered supplements, dry pharmaceuticals, and certain food products [1].
Q2: How does L-proline compare to classic antioxidants like Vitamins C and E? Vitamin E is a very effective chain-breaking antioxidant for lipids in solution, with a high inhibition rate constant [4]. L-proline operates through different mechanisms, including radical scavenging and potentially altering oxidation pathways. Its key advantage in some applications may be its stability and functionality in dry systems and its role as a natural, endogenous amino acid.
Q3: Can I use a simple ninhydrin assay to measure L-proline concentration in my reaction mixture? The ninhydrin assay is common but can lack specificity, as it may cross-react with other compounds like ornithine. For more accurate quantification, especially in complex mixtures, consider using a specific enzymatic assay with Pyrroline-5-Carboxylate Reductase (P5CR), which measures the proline-dependent reduction of NAD+ [5].
Methyl Linoleate is a methyl ester of linoleic acid, characterized by its two double bonds ((9Z, 12Z)) which make it highly susceptible to oxidation [1]. Proper handling and storage are critical to prevent degradation [1].
Key physical properties that inform its storage conditions are summarized in the table below.
| Property | Value | Relevance to Storage |
|---|---|---|
| Physical State | Liquid [2] | Standard storage for liquids applies. |
| Melting Point | -35 °C (lit.) [2] | Not a critical parameter for typical lab storage. |
| Boiling Point | 192 °C / 4 mmHg (lit.) [2] | Not a critical parameter for typical lab storage. |
| Flash Point | 113°C [3] (also reported as 200°C [2]) | Classified as a combustible liquid; store away from ignition sources [4]. |
| Specific Gravity | ~0.88 - 0.889 g/mL at 25°C [2] | Standard handling for liquids less dense than water. |
The core stability challenges are:
To maximize the shelf life and integrity of this compound, adhere to the following storage practices.
| Storage Factor | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C [2] [4] | Low temperatures slow down kinetic degradation processes like oxidation. |
| Container | Tightly closed [3] and light-resistant container [4]. | Prevents evaporation, excludes atmospheric oxygen, and blocks light that initiates photodegradation. |
| Atmosphere | Inert gas (e.g., Nitrogen or Argon) blanket if possible. | Displaces oxygen from the headspace of the container, drastically reducing oxidation. |
| Environment | Store in a cool, dry, and well-ventilated place [3]. | Maintains a stable environment and disperses any potential vapors. |
Here are common issues and protocols to mitigate problems during experimental use.
FAQ 1: How can I tell if my this compound has oxidized? Signs of oxidation include a noticeable color change from colorless or pale yellow to a deeper yellow or orange [1] and the formation of a stronger, often unpleasant odor. For quantitative analysis, techniques like Gas Chromatography (GC) can track the decrease in the parent compound [8], while absorption spectroscopy can monitor hydroperoxide formation and decay [5].
FAQ 2: Does the physical amount of this compound in a container affect its stability? Yes, significantly. Research shows that oxidation is rapid in thin films (e.g., volumes of 1-5 µL) but is markedly retarded when the layer thickness is greater than 1 mm. Oxidation barely occurs at thicknesses greater than 5 mm because oxygen diffusion into the bulk liquid becomes the rate-limiting step [8]. Therefore, for a given container, a larger volume (greater depth) may paradoxically show slower overall oxidation, as oxygen is consumed only at the surface layer.
Experimental Protocol: Monitoring Oxidation by Weight Gain This method provides a simple way to track oxidation, as oxygen incorporation into the lipid leads to measurable weight gain [8].
The relationship between sample depth, oxygen diffusion, and oxidation rate can be visualized as follows:
Always consult the Safety Data Sheet (SDS) before use. Key safety considerations include:
Q1: How does sample thickness or volume affect the oxidation rate of bulk this compound?
The depth or volume of your bulk this compound sample is a critical factor because oxygen must diffuse from the air-oil interface into the sample. When the sample is too thick, oxygen cannot penetrate the entire volume, leading to a significantly retarded oxidation rate. [1]
The table below summarizes the key findings from a controlled study where bulk this compound was oxidized at 65°C and 0% relative humidity. [1]
| Sample Depth (mm) | Sample Volume (μL) | Observed Oxidation Kinetics |
|---|---|---|
| 1 - 5 mm | 1 - 5 μL | Rapid oxidation; completed within 20 hours. |
| 10 mm | 10 μL | Oxidation significantly slowed; required 24 hours for completion. |
| 10 - 20 mm | - | Oxidation was barely detectable; most oxygen was consumed at or near the air-oil interface. |
Troubleshooting Guide:
Q2: What is the quantitative relationship between oxygen partial pressure and the oxidation rate?
The oxidation rate of this compound depends on the availability of oxygen, and this relationship can be described by saturation kinetics. At a very low oxygen partial pressure, the reaction is starved of a key reactant. As pressure increases, the rate rises until it reaches a maximum where oxygen is no longer the limiting factor. [1] [2]
The following table presents data on how oxygen pressure influences the oxidation of a 2 μL sample of this compound at 65°C. [1]
| Oxygen Partial Pressure (kPa) | Relative Oxidation Rate | Key Findings |
|---|---|---|
| 0.2 - 10 kPa | Rate decreases with lower pressure. | The saturation constant (Km) for oxygen was estimated to be 1.23 kPa. This is the pressure at which the oxidation rate is half of its maximum. |
| ~21 kPa (Air) | Maximum rate (under air). | The oxygen in air at atmospheric pressure is sufficient to sustain the maximum oxidation rate, as 21 kPa is much higher than the Km value. |
Experimental Protocol: Evaluating Oxygen Partial Pressure This protocol is adapted from methods used in the cited research. [1]
Q3: Besides oxygen pressure, what other factors strongly influence the oxidation kinetics?
Other environmental and compositional factors are equally critical to control in your experiments.
| Factor | Effect on Oxidation Kinetics | Reference |
|---|---|---|
| Relative Humidity (RH) | Has a pronounced non-linear effect. A study found a maximum oxidation rate at 32% RH, with minimum rates at 0% and 100% RH. [3] | [3] |
| Fatty Acid Conjugation | The oxidation pathway and kinetics differ substantially. Conjugated linoleate oxidizes later than non-conjugated forms and forms polymers directly, with minimal oxidized monomers. [4] | [4] |
| Presence of Pro-oxidants | Metals like Iron (Fe(II)) can catalyze oxidation, especially when combined with ascorbic acid or H₂O₂ in micellar systems. The effect is highly dependent on the molar ratios and the micelle environment (e.g., TTAB vs. SDS). [5] | [5] |
To help visualize the experimental design and decision-making process, here are two diagrams based on the information presented.
Diagram 1: Key factors and controls for designing a this compound oxidation experiment.
Diagram 2: A logical troubleshooting workflow for slow or inconsistent oxidation rates.
Here are answers to common experimental challenges:
| Question/Issue | Possible Cause | Solution & Recommended Practice |
|---|---|---|
| Oxidation rate is slower than expected in bulk phase. | Limited oxygen diffusion into the substrate, creating an oxygen gradient [1]. | Reduce sample depth/thickness. Use ≤ 10 µL of methyl linoleate or ensure a depth of less than 1 mm for kinetic studies to minimize diffusion limitations [1]. |
| Variable results in micellar systems. | Differing catalytic activity of initiators (e.g., Fe(II)/Ascorbic Acid) based on the micelle charge (SDS vs. TTAB) [2]. | Match the catalyst to the micelle type. Use Fe(II)/Ascorbic Acid for anionic SDS micelles and Fe(II) alone or Fe(II)/H2O2 for cationic TTAB micelles [2]. |
| Unexpected change in oxidation rate in D2O. | H/D Kinetic Solvent Isotope Effect. Exchange of HO2• for DO2• radicals, which have a lower chain termination rate [3]. | Account for the accelerated rate. Use superoxide dismutase to confirm the involvement of DO2• radicals in the propagation cycle [3]. |
| Ratio of hydroperoxide isomers is inconsistent. | Solvent polarity affects the reaction pathway. Higher dielectric constant solvents can increase the cis,trans to trans,trans ratio [4] [2]. | Control and report the solvent environment. Use solvents with consistent dielectric constant, or note that this ratio can be used as a mechanistic probe [4]. |
This table consolidates key quantitative findings to inform your experimental parameters.
| Parameter & Condition | Value | Experimental Impact / Significance |
|---|---|---|
| Critical Sample Depth (Bulk phase, 65°C) [1] | ~1 mm | Sample depths >1 mm significantly retard oxidation due to O2 diffusion limitation. Oxidation barely occurs at depths >5 mm [1]. |
| Critical Sample Volume (Bulk phase, 65°C) [1] | 10 µL | Volumes ≤10 µL show fast, complete oxidation. Larger volumes experience significant retardation [1]. |
| O2 Saturation Constant (Bulk phase) [1] | 1.23 kPa | The oxidation rate becomes dependent on O2 pressure below this value. It is much lower than atmospheric O2 pressure (~21 kPa), indicating high O2 affinity [1]. |
| Activation Energy (Pyrolysis) [5] | 58.2 kJ/mol | Baseline energy for thermal decomposition in the absence of oxygen. |
| Activation Energy (High-temp. Low-O2 Oxidation) [5] | 58.79 kJ/mol | Very similar to pyrolysis, suggesting decarboxylation is a key initiation step for both pathways [5]. |
Here are standardized methodologies for key experiments cited in this guide.
Objective: To quantitatively evaluate the effect of oxygen diffusion on the oxidation kinetics of bulk this compound.
Materials:
Method:
Objective: To study the H/D kinetic solvent isotope effect on the oxidation rate and mechanism.
Materials:
Method:
The following diagrams outline the core experimental and chemical processes.
This graph visualizes the procedural sequence for the bulk oxidation protocol.
The system for iron-ascorbic acid catalyzed oxidation of methyl linoleate (ML) is highly sensitive to reaction conditions. The core mechanism involves the Fe(II)/Fe(III) couple acting as an essential catalyst, with ascorbic acid (AsAH₂) serving a dual pro-oxidant and antioxidant role that depends on its concentration and the reaction environment [1] [2].
The table below summarizes the critical parameters that determine experimental success.
| Parameter | Effect & Importance |
|---|---|
| Surfactant Type (Micelle Charge) | Determines if oxidation occurs. Cationic TTAB allows Fe(II)-only & Fe(II)/H₂O₂ initiation. Anionic SDS requires the Fe(II)/AsAH₂ combination [1] [2]. |
| pH of Solution | A critical factor. Lower pH (e.g., TTAB, pH ~5.5) favors Fe(II)-only & Fe(II)/H₂O₂ systems. Higher pH (e.g., SDS, pH ~10.1) requires the Fe(II)/AsAH₂ combo [1]. |
| Ascorbic Acid / Fe(II) Ratio | The catalytic activity is ratio-dependent. Acts as a pro-oxidant at optimal ratios; acts as an antioxidant at high concentrations [2]. |
| Presence of Hydroperoxides | Fe(II) can initiate oxidation without pre-formed lipid hydroperoxides (LOOH), but their presence can influence the rate and pathway [1] [3]. |
| Oxygen Atmosphere | The reaction is sensitive to oxygen. One study on a similar catalytic system (for alcohol coupling) failed under aerobic conditions [4]. |
This protocol is suitable for studying initiation in the absence of pre-formed lipid hydroperoxides [1].
This protocol is for systems requiring the synergistic effect of iron and ascorbic acid [1] [2].
The following diagram illustrates the logical decision-making workflow for selecting the appropriate experimental protocol based on your research goals.
Q: My this compound is not oxidizing, even with the Fe(II)/AsAH₂ combination. What could be wrong?
Q: I see unexpected kinetics, or the reaction stops prematurely. How can I troubleshoot this?
Q: Why does the reaction work in one micellar system but not the other?
Q: What is the evidence that ascorbic acid can act as a pro-oxidant in this system?
| Compound | Effect on State 4 Respiration | Effect on Oxidative Phosphorylation | Effect on Mg-ATPase Activity | Key Experimental Findings |
|---|---|---|---|---|
| Linoleate / Linoleate Hydroperoxide | Activated (4.2-fold increase) [1] | Inhibited (completely) [1] | Induced (oligomycin-insensitive) [1] | Increased apparent enthalpy change of respiration; induced mitochondrial swelling and release of matrix enzyme (malate dehydrogenase) [1] |
| Methyl Linoleate | No significant effect [1] | No adverse effect reported [1] | No induction [1] | Did not show disruptive effects on the measured parameters [1] |
| This compound Hydroperoxide | No significant effect [1] | No adverse effect reported [1] | Induced (but oligomycin-sensitive) [1] | Showed an intermediate phenotype, differing in the type of Mg-ATPase activity induced [1] |
The differential impact is likely due to the methyl ester group, which alters the molecule's charge and its interaction with mitochondrial membranes. Linoleate, being a free fatty acid, can act as a protonophoric uncoupler and interfere directly with components of the electron transport chain [2]. The methyl ester group in this compound negates or weakens these disruptive properties [1].
The foundational 1980 study provided clear evidence of the distinct biological activities of these compounds through the following key observations [1]:
The comparative data in the table above were generated using the following key methodological steps [1]:
This workflow can be visualized in the following diagram:
The experimental findings can be understood within a broader mechanistic framework of how fatty acids and their oxidized derivatives affect mitochondria.
The table below summarizes key experimental findings on how temperature affects the autoxidation of methyl linoleate.
| Temperature Range | Key Observations on Oxidation | Experimental Context |
|---|---|---|
| Room Temperature (~25°C) | • Weight increase of 14.4% (in light) to 16.9% (in dark) over 40 days [1]. | Bulk phase oxidation in open glass containers; progress monitored by weight gain and confirmed by 1H NMR [1]. |
| 40°C to 100°C | • Most absorbed oxygen forms peroxides; a small fraction forms secondary (ketonic) products [2]. • The proportion of secondary products increases with higher temperatures [2]. | Early-stage autoxidation of highly pure this compound in an oxygen-controlled environment; peroxide value and UV absorption measured [2]. | | 65°C | • Induction period of 4-6 hours for small sample volumes (1-5 µL) [3]. • Oxidation is significantly retarded at depths >1 mm due to oxygen diffusion limitations [3]. | Bulk-phase oxidation at low humidity; oxidation rate and substrate consumption monitored via gas chromatography (GC) and weight gain [3]. |
To ensure the data's practical utility, here is a detailed look at the key methodologies from the cited research.
Preparation of High-Purity this compound [2]: The starting material is prepared from corn oil via tetrabromide derivatives. The process involves repeated recrystallization of tetrabromostearic acids to a melting point of 115.2°C. Debromination and all subsequent transfers are conducted under an oxygen-free, purified nitrogen atmosphere. The final product is purified by distillation using a high-efficiency fractionating column, resulting in a peroxide value of zero and an iodine number confirming high purity.
Protocol for Bulk Oxidation Kinetics at 65°C [3]:
Protocol for Oxidation in Solution [2]: Oxidation is carried out at 50°C using azobisisobutyronitrile (AIBN) as a radical initiator. The effects of oxygen pressure, substrate concentration, and solvent are studied. The reaction is monitored by measuring oxygen uptake, substrate disappearance, and the formation of conjugated dienes and specific hydroperoxide isomers.
The following diagrams illustrate the core chemical pathway of this compound oxidation and a generalized workflow for conducting related experiments.
The table below summarizes the key quantitative findings from Mabrouk and Dugan (1961), which compared how glucose, fructose, and sucrose affect the autoxidation of methyl linoleate emulsions under different pH conditions [1].
| Carbohydrate | Relative Oxidation Rate | Activation Energy at pH 5.5 (Kcal/mol) | Activation Energy at pH 7.0 (Kcal/mol) | Activation Energy at pH 8.0 (Kcal/mol) |
|---|---|---|---|---|
| Fructose | Highest | 10.6 | 10.4 | 8.8 |
| Glucose | Intermediate | 10.6 | 10.8 | 10.2 |
| Sucrose | Lowest | 14.9 | 16.0 | 14.4 |
Key Findings [1]:
For your guide, here is a summary of the core methodology used in the cited study [1].
The following diagram illustrates the general experimental workflow and the proposed mechanism by which carbohydrates activate autoxidation, based on the study's description [1].
The 1961 study offers a clear kinetic comparison but represents the scientific understanding of its time. For a contemporary comparison guide, you should consider the following:
| Solvent / Condition | Key Measured Outcome | Experimental Observation |
|---|---|---|
| Varying Dielectric Constant [1] [2] | Rate of Oxidation | Increases with increasing solvent dielectric constant. |
| Varying Dielectric Constant [1] [2] | *cis,trans* / trans,trans Hydroperoxide Ratio | Increases with increasing solvent dielectric constant. |
| Micellar (TTAB) [1] | Oxidation with Fe(II)/H2O2 | Oxidation is catalyzed in tetradecyltrimethylammonium bromide (TTAB) micelles. |
| Micellar (SDS) [1] | Oxidation with Fe(II)/Ascorbic Acid | Oxidation is catalyzed in sodium dodecyl sulfate (SDS) micelles. |
The data in the table is derived from controlled studies. Here is a deeper look at the experimental protocols and findings.
The relationship between solvent and oxidation outcomes can be understood through its influence on the radical reaction pathway.
This diagram illustrates the core principles: solvent polarity stabilizes transition states and influences the conformation of the peroxy radical intermediate, thereby directing the isomeric outcome of the reaction [1] [2]. Similarly, the micellar environment creates a unique local microenvironment that can either promote or inhibit the activity of specific catalytic systems like Fe(II)/Ascorbate or Fe(II)/H2O2 [1].
When designing experiments, consider these methodologies and factors:
The following table summarizes the key experimental findings on how linoleate and its methyl ester form influence different ATPase enzymes and related mitochondrial functions.
| Compound | Biological System | Concentration | Effect on ATPase | Effect on Mitochondrial Respiration | Other Key Observations | Source |
|---|---|---|---|---|---|---|
| Linoleate | Rat Heart Mitochondria | 100-140 nmol/mg protein | Induced oligomycin-insensitive Mg-ATPase (5x the level from DNP) [1] | Activated State 4 respiration (4.2-fold); Increased enthalpy change; Inhibited oxidative phosphorylation [1] | Caused release of malate dehydrogenase from the matrix [1] | [1] |
| Methyl Linoleate | Rat Heart Mitochondria | 100-140 nmol/mg protein | Did not induce Mg-ATPase activity [1] | Did not activate State 4 respiration or inhibit phosphorylation [1] | N/A | [1] |
| This compound Hydroperoxide | Rat Heart Mitochondria | 100-140 nmol/mg protein | Induced Mg-ATPase, but activity remained oligomycin-sensitive [1] | Did not activate State 4 respiration or inhibit phosphorylation [1] | N/A | [1] |
| Linoleate (incorporated as Linoleyl-PC) | Rat Liver Plasma Membranes | 10-80 nmol | Decreased Na,K-ATPase and Mg-ATPase specific activities (max 30-40%) [2] | N/A | Decreased membrane fluidity (measured by DPH polarization) [2] | [2] |
To ensure clarity and reproducibility, here are the methodologies from the key studies cited.
1. Protocol for Rat Heart Mitochondria Studies [1]
2. Protocol for Rat Liver Plasma Membrane Studies [2]
The differential effects of linoleate and this compound can be understood through their distinct interactions with cellular systems. The following diagram illustrates the proposed mechanisms by which free linoleate impacts mitochondrial function, based on the experimental data.
Figure 1. Contrasting Mechanisms of Linoleate and this compound on Mitochondria
Furthermore, ω-6 PUFAs like linoleic acid are known to modulate broader cellular signaling pathways that influence energy metabolism and stress responses. The diagram below integrates findings from a 2020 transcriptomic study [3] to show this context.
Figure 2. Role of ω-6 PUFAs in Autophagy and Antioxidant Signaling
This comparison is crucial for research and drug development. The differential effects on ATPase induction and membrane properties should be carefully considered when designing lipid-based formulations or interpreting metabolic studies. The more recent findings on the role of ω-6 PUFAs in the AMPK-TOR-autophagy axis [3] also open promising avenues for investigating how linoleate signaling intersects with its direct effects on enzymatic activity.
Different experimental parameters are used to quantify oxidation in these systems. The following table presents key quantitative findings.
| Parameter | Micellar Systems | Bulk Phase Systems |
|---|---|---|
| Reported Activation Energy | Information not explicitly found in the provided search results. | 58.2 kJ/mol (pyrolysis); 58.79 kJ/mol (high-temperature oxidation under low oxygen) [1]. |
| Critical Geometry/Diffusion Factor | Not the primary focus; reaction occurs within nanoscale micelles. | Layer Thickness: Oxidation is significantly retarded at depths > 1 mm and barely occurs at depths > 5 mm [2]. |
| Key Measured Outputs | Oxygen absorption rate, reaction order with respect to initiator [3]. | Induction period, fraction of unoxidized methyl linoleate, weight gain from oxygen uptake [2]. |
| Catalyst Dependence | Highly dependent on surfactant type. Fe(II) works in TTAB but not SDS micelles; Fe(II)/Ascorbate works in SDS but not TTAB [4]. | Not applicable in standard bulk phase studies, which often rely on thermal initiation. |
| Oxygen Saturation Constant | Not applicable (oxygen is typically supplied to the aqueous phase). | ~1.23 kPa (estimated, significantly lower than atmospheric O₂ partial pressure) [2]. |
To ensure your research is reproducible, here are the detailed methodologies for key experiments in both systems.
This protocol is adapted from studies of this compound oxidation in micellar solutions induced by iron/ascorbic acid and iron/H₂O₂ combinations [4].
This protocol is based on kinetic studies of this compound oxidation in the bulk phase at different depths [2].
The diagram below outlines the logical decision process for selecting and working with either a micellar or bulk phase system, based on your research objectives.
The table below summarizes established analytical techniques for methyl linoleate as found in recent scientific literature.
| Analytical Technique | Application Context | Sample Type | Key Experimental Details | Citation |
|---|---|---|---|---|
| Gas Chromatography (GC) | Quantification in biodiesel & edible oils [1] | Biodiesel, edible oils | Used with FID (Flame Ionization Detector) or in combination with mass spectrometry (MS) and vacuum ultraviolet (VUV) spectroscopy for separation and quantification. | [1] |
| GC-Combustion-MS / GC-FID | Comparative analysis | Biodiesel | Used to measure the fatty acid methyl ester (FAME) content in biodiesel samples. | [1] |
| GC-VUV Spectroscopy | Simultaneous quantification | Edible oils | Simultaneously determines multiple FAMEs in commercial edible oil samples. | [1] |
| Isothermal Thermogravimetry (TG) | Oxidative stability fingerprinting | Pure this compound, model lipids | Long-term (4000-10,000 min) "oxygen uptake" curves under oxygen flow; data fitted with a semi-empirical model to determine induction period and oxidation kinetics. | [2] |
Before developing a comparison guide, it is crucial to understand the performance characteristics that validate an analytical method. The following parameters are widely recognized by guidelines such as ICH Q2(R1) [3] [4].
| Performance Characteristic | Definition & Purpose | Typical Validation Approach | | :--- | :--- | :--- | | Accuracy | Closeness between the measured value and an accepted reference value. | Compare results to a certified reference material or a second, validated method; report as % recovery. | [3] [4] | | Precision | Closeness of agreement between a series of measurements. | • Repeatability: Same conditions, short time. • Intermediate Precision: Different days, analysts, or equipment. • Reproducibility: Between different labs. | [3] [4] | | Specificity | Ability to precisely measure the analyte despite other components. | Demonstrate that the method can distinguish the analyte from impurities, degradants, or matrix components. | [4] | | Linearity & Range | The method's ability to produce results proportional to analyte concentration, within a specified range. | Test a minimum of 5 concentration levels; evaluate using a linear regression line (e.g., R² > 0.95). | [3] | | Detection Limit (LOD) / Quantitation Limit (LOQ) | Lowest level of analyte that can be detected (LOD) or quantified with accuracy and precision (LOQ). | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | [3] [4] | | Robustness | Capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Test influence of factors like temperature, flow rate, or mobile phase composition. | [4] |
This workflow outlines the sequential process of selecting, developing, and validating an analytical method:
To create a valuable and objective guide for your intended audience of researchers and professionals, consider focusing on the following aspects:
The table below synthesizes key experimental findings on how different substances affect the oxidation of methyl linoleate.
| Antioxidant / Factor | Experimental Conditions | Key Effect on this compound Oxidation | Reference |
|---|---|---|---|
| α-Tocopherol (VE) & Ascorbic Acid (VC) | In SDS & Tween 20 micelles; pH 3.0 & 6.8; 45°C | Slowed formation of conjugated diene hydroperoxides (CDHP) and malondialdehyde (MDA); efficacy was concentration-dependent. [1] | |
| Amino Acids (e.g., Arginine, Alanine) | 37°C; at different Relative Humidities (2%, 50%, 79%) | Antioxidant efficacy varied with humidity; Arginine showed the highest efficacy at all RH levels. [2] | |
| α-Tocopherol & Quercetin Combination | In tert-butyl alcohol; 50°C; initiated by AIBN | No meaningful synergistic interaction; α-tocopherol was consumed first, acting as a more effective antioxidant. Quercetin depletion began only after α-tocopherol was consumed. [3] | |
| Conjugated Linoleic Acid (CLA) Isomers | Chemiluminescence assay with tBHP pro-oxidant | CLA isomers (c9,t11-CLA and t10,c12-CLA) showed pro-oxidant activity (increased photoemission), while linoleic acid and its methyl ester (LAME) did not. [4] | |
| Surfactant Type & pH | Micelles of SDS vs. Tween 20; pH 3.0 vs. 6.8 | Oxidation rate was greater in SDS micelles than Tween 20. Oxidation was also faster at pH 6.8 compared to pH 3.0. [1] |
To evaluate antioxidant efficacy, researchers use specific, reproducible experimental models. Here are the methodologies for two key assays cited in the data.
This protocol is used for direct comparison of antioxidant depletion kinetics in a non-aqueous system. [3]
This model is useful for studying oxidation in emulsified systems, similar to many food and biological environments. [1]
The following diagram illustrates the logical workflow for a comparative study, from experimental setup to data analysis, integrating the protocols described above.
The data demonstrates several critical considerations for designing experiments or formulations involving this compound and antioxidants: